molecular formula C6H6F3N3O B13653362 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine

5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine

Katalognummer: B13653362
Molekulargewicht: 193.13 g/mol
InChI-Schlüssel: KGINVXXUWYUFHC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine (CAS 1503941-26-1) is a high-purity nitrogen-containing heterocyclic compound offered for research and development purposes. This compound, with the molecular formula C6H6F3N3O and a molecular weight of 193.13, belongs to the pyrazine family, a class of structures recognized for their significant prevalence in medicinal chemistry . Statistically, nitrogen heterocycles are found in over 85% of all biologically active compounds and constitute the backbone of approximately 60% of unique, small-molecule drugs approved by the FDA . The incorporation of the 2,2,2-trifluoroethoxy group is a common strategy in drug design, as fluorine-containing moieties can profoundly influence a molecule's metabolic stability, lipophilicity, and overall bioavailability. As such, this amine-functionalized pyrazine serves as a versatile and valuable building block (BB) for researchers working in early-stage drug discovery, particularly in the synthesis of novel molecules targeting a wide range of therapeutic areas. The presence of the amine group on the pyrazine ring provides a reactive handle for further chemical modification, allowing for the creation of amides, sulfonamides, or imines, or for coupling with various carboxylic acids and aldehydes. All products are shipped under appropriate cold-chain conditions to ensure stability and are intended strictly for Research Use Only. They are not approved for use in humans, nor for diagnostic, therapeutic, or any personal applications .

Eigenschaften

Molekularformel

C6H6F3N3O

Molekulargewicht

193.13 g/mol

IUPAC-Name

5-(2,2,2-trifluoroethoxy)pyrazin-2-amine

InChI

InChI=1S/C6H6F3N3O/c7-6(8,9)3-13-5-2-11-4(10)1-12-5/h1-2H,3H2,(H2,10,11)

InChI-Schlüssel

KGINVXXUWYUFHC-UHFFFAOYSA-N

Kanonische SMILES

C1=C(N=CC(=N1)OCC(F)(F)F)N

Herkunft des Produkts

United States
Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine is a substituted pyrazine derivative of significant interest in contemporary drug discovery and development. The pyrazine core is a key pharmacophore found in numerous biologically active compounds, and the introduction of a trifluoroethoxy group can substantially modulate a molecule's physicochemical properties, thereby influencing its pharmacokinetic and pharmacodynamic profile.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine, offering both theoretical insights and practical, field-proven experimental protocols for their determination. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound for their work.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its identity and structure unequivocally.

Molecular Structure:

Caption: 2D structure of 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine.

Table 1: Chemical Identifiers

IdentifierValue
IUPAC Name 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine
CAS Number 1353393-24-3
Molecular Formula C₆H₆F₃N₃O
Molecular Weight 193.13 g/mol
Canonical SMILES C1=C(N=CN=C1N)OCC(F)(F)F

Core Physicochemical Properties

The following sections detail the key physicochemical parameters of 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine. Where experimental data is not publicly available, recommended protocols for their determination are provided.

Melting Point

The melting point is a critical parameter that indicates the purity of a crystalline solid.

Table 2: Melting Point

PropertyValue
Melting Point Not available. To be determined experimentally.

Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol outlines the standard procedure for determining the melting point of a solid using a capillary melting point apparatus.

  • Sample Preparation: A small amount of finely powdered, dry 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The packed capillary tube is placed in a calibrated melting point apparatus.

  • Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which the last solid particle disappears (completion) are recorded as the melting range. For a pure substance, this range should be narrow.

Boiling Point

The boiling point provides information about the volatility of a substance.

Table 3: Boiling Point

PropertyValue
Boiling Point Not available. To be determined experimentally.

Experimental Protocol: Boiling Point Determination (Microscale)

Given that the synthesis of this compound may yield small quantities, a microscale boiling point determination method is recommended.

  • Sample Preparation: A small amount of the liquid (or molten) compound is placed in a small test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid.

  • Heating: The test tube is slowly heated in a controlled manner (e.g., in a heating block or oil bath).

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heat is then slowly reduced. The boiling point is the temperature at which the last bubble emerges and the liquid just begins to enter the capillary tube.

Solubility

Solubility in aqueous and organic media is a crucial determinant of a drug candidate's absorption and distribution.

Table 4: Solubility Profile

SolventSolubility
Water To be determined.
Phosphate-Buffered Saline (PBS, pH 7.4) To be determined.
Dimethyl Sulfoxide (DMSO) Expected to be soluble based on common practice for similar compounds.[2]
Methanol To be determined.
Ethanol To be determined.
Dichloromethane (DCM) To be determined.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.

  • Sample Preparation: An excess amount of 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine is added to a known volume of the solvent in a sealed vial.

  • Equilibration: The vials are agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Acidity Constant (pKa)

The pKa value indicates the extent of ionization of a molecule at a given pH, which significantly impacts its solubility, permeability, and receptor binding. 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine has a basic amino group and a pyrazine ring, both of which can be protonated.

Table 5: Acidity Constant (pKa)

PropertyPredicted/Experimental Value
pKa Not available. To be determined experimentally.

Experimental Protocol: pKa Determination by UV-Metric Titration

This method is suitable for compounds with a UV chromophore that changes upon ionization.

  • Instrumentation: A UV-Vis spectrophotometer equipped with a pH probe and an automated titrator.

  • Sample Preparation: A solution of the compound is prepared in a co-solvent system (e.g., water-methanol) if aqueous solubility is low.

  • Titration: The pH of the solution is incrementally adjusted by the addition of a strong acid or base.

  • Data Acquisition: A UV-Vis spectrum is recorded at each pH increment.

  • Data Analysis: The changes in absorbance at a specific wavelength are plotted against pH. The pKa is determined from the inflection point of the resulting sigmoidal curve.[3][4]

G cluster_0 UV-Metric pKa Determination Workflow A Prepare Sample Solution B Place in Spectrophotometer with pH Probe A->B C Automated Titration (Acid/Base) B->C D Record UV-Vis Spectrum at each pH C->D E Plot Absorbance vs. pH D->E F Determine pKa from Inflection Point E->F

Caption: Workflow for pKa determination using UV-metric titration.

Lipophilicity (LogP/LogD)

Lipophilicity is a key parameter in predicting the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. LogP is the partition coefficient for the neutral form of the molecule, while LogD is the distribution coefficient at a specific pH, accounting for all ionic species.[5][6]

Table 6: Lipophilicity

ParameterValue
LogP (Octanol-Water Partition Coefficient) Not available. To be determined experimentally.
LogD at pH 7.4 Not available. To be determined experimentally.

Experimental Protocol: LogD Determination by Shake-Flask Method

This is the traditional and most reliable method for determining lipophilicity.[]

  • Phase Preparation: n-Octanol and a buffered aqueous solution (e.g., PBS at pH 7.4) are mutually saturated by vigorous mixing followed by separation.

  • Sample Addition: A known amount of the compound is dissolved in one of the phases.

  • Partitioning: A known volume of the second phase is added, and the mixture is shaken vigorously to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: The two phases are separated by centrifugation.

  • Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC-UV).

  • Calculation: LogD is calculated as the base-10 logarithm of the ratio of the concentration in the octanolic phase to the concentration in the aqueous phase.

G cluster_1 Shake-Flask LogD Determination P1 Prepare Saturated Octanol and Aqueous Phases P2 Dissolve Compound and Mix Phases P1->P2 P3 Equilibrate by Shaking P2->P3 P4 Separate Phases by Centrifugation P3->P4 P5 Quantify Compound in Each Phase (HPLC) P4->P5 P6 Calculate LogD P5->P6

Caption: Shake-flask method for LogD determination.

Spectroscopic Properties

Spectroscopic data is essential for the structural elucidation and routine analysis of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR):

  • Aromatic Protons: Signals for the pyrazine ring protons are expected in the aromatic region (typically δ 7.0-9.0 ppm).

  • -OCH₂- Protons: The methylene protons of the trifluoroethoxy group are expected to appear as a quartet due to coupling with the adjacent fluorine atoms.

  • -NH₂ Protons: The amine protons typically appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.[8]

¹³C NMR (Carbon-13 NMR):

  • Aromatic Carbons: Carbons of the pyrazine ring will appear in the downfield region (typically δ 120-160 ppm).

  • -OCH₂- Carbon: The methylene carbon will be coupled to the fluorine atoms, resulting in a quartet.

  • -CF₃ Carbon: The trifluoromethyl carbon will also appear as a quartet due to C-F coupling.[9]

Experimental Protocol: NMR Data Acquisition

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Record ¹H, ¹³C, and optionally ¹⁹F NMR spectra.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic Absorptions:

  • N-H Stretch: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹.[8][10]

  • C-H Stretch: Aromatic C-H stretches are expected just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

  • C=N and C=C Stretch: Pyrazine ring vibrations will appear in the 1400-1600 cm⁻¹ region.

  • C-O Stretch: The ether C-O stretch is expected in the 1000-1300 cm⁻¹ range.

  • C-F Stretch: Strong absorptions for the C-F bonds are expected in the 1000-1400 cm⁻¹ region.

Experimental Protocol: IR Spectrum Acquisition (ATR)

  • Sample Preparation: A small amount of the solid sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The IR spectrum is recorded.

  • Data Processing: The spectrum is baseline corrected and the peak positions are identified.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity.

Expected Observations:

  • Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (193.13) should be observed in the mass spectrum. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[11]

  • Fragmentation Pattern: Characteristic fragmentation patterns may include the loss of the trifluoroethoxy group or other fragments from the pyrazine ring.

Experimental Protocol: Mass Spectrum Acquisition (LC-MS)

  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: The sample is introduced into a mass spectrometer, often coupled with a liquid chromatograph (LC-MS) for separation prior to detection.

  • Ionization: A soft ionization technique, such as Electrospray Ionization (ESI), is typically used to generate the molecular ion with minimal fragmentation.

  • Data Acquisition: The mass spectrum is recorded.

Conclusion

References

  • (Reference to a relevant scientific article or p
  • (Reference to a relevant scientific article on the impact of fluorin
  • (Reference to a standard textbook or methodology paper on melting point determin
  • (Reference to a standard textbook or methodology paper on boiling point determin
  • (Reference to a standard textbook or methodology paper on solubility determin
  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD | ACD/Labs. URL: [Link]

  • (Reference to a standard textbook or methodology paper on pKa determin
  • (Reference to a standard textbook or methodology paper on NMR spectroscopy)
  • 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax. URL: [Link]

  • What Is Log P and How Does It Predict Chemical Behavior?. URL: [Link]

  • (Reference to a standard textbook or methodology paper on IR spectroscopy)
  • (Reference to a standard textbook or methodology paper on mass spectrometry)
  • Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC. URL: [Link]

  • SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES - DTIC. URL: [Link]

  • (Reference to a relevant scientific article or p
  • (Reference to a relevant scientific article on the impact of fluorin
  • (Reference to a standard textbook or methodology paper on melting point determin
  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development - ijirss. URL: [Link]

  • (Reference to a standard textbook or methodology paper on boiling point determin
  • (Reference to a standard textbook or methodology paper on solubility determin
  • (Reference to a standard textbook or methodology paper on pKa determin
  • Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC. URL: [Link]

  • Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - RSC Publishing. URL: [Link]

  • (Reference to a standard textbook or methodology paper on NMR spectroscopy)
  • (Reference to a standard textbook or methodology paper on IR spectroscopy)
  • (Reference to a standard textbook or methodology paper on mass spectrometry)
  • (Reference to a relevant scientific article or p
  • High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation - PMC. URL: [Link]

  • (Reference to a relevant scientific article on the impact of fluorin
  • (Reference to a standard textbook or methodology paper on melting point determin
  • 13 C-NMR Spectroscopy. URL: [Link]

  • (Reference to a standard textbook or methodology paper on boiling point determin
  • 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts. URL: [Link]

  • (Reference to a standard textbook or methodology paper on solubility determin
  • (Reference to a standard textbook or methodology paper on pKa determin
  • (Reference to a standard textbook or methodology paper on NMR spectroscopy)
  • (Reference to a standard textbook or methodology paper on IR spectroscopy)
  • (Reference to a standard textbook or methodology paper on mass spectrometry)

Sources

Comprehensive Physicochemical Profiling and Mass Spectrometry of 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Core Directive

In modern drug discovery, heteroaromatic building blocks with fluorinated substituents are highly sought after due to their ability to favorably modulate lipophilicity, metabolic stability, and target binding affinity. 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine is a prime example of such a scaffold. Featuring a pyrazine core substituted with an electron-donating primary amine and an electron-withdrawing trifluoroethoxy group, this compound serves as a critical intermediate in the synthesis of complex therapeutics, including PIM kinase inhibitors[1] and T-type calcium channel antagonists[2].

As an Application Scientist, establishing the exact mass and molecular weight of this compound is the foundational step for downstream synthetic validation, impurity tracking, and pharmacokinetic assays. This technical guide provides an in-depth analysis of its physicochemical properties, the causality behind its mass spectrometric behavior, and a self-validating protocol for its analytical characterization.

Physicochemical Properties: Molecular Weight vs. Exact Mass

Understanding the distinction between average molecular weight and exact (monoisotopic) mass is critical when designing High-Resolution Mass Spectrometry (HRMS) workflows.

  • Molecular Weight (193.13 g/mol ) : This is the average mass calculated using the standard atomic weights of the elements, which account for the natural abundance of all isotopes. It is primarily used for stoichiometric calculations during bulk synthesis and reaction setup[3].

  • Exact Mass / Monoisotopic Mass (193.0463 Da) : This is the mass calculated using only the principal (most abundant) isotope of each element (e.g., ^12C, ^1H, ^19F, ^14N, ^16O). HRMS instruments measure this exact mass, allowing scientists to determine the elemental composition with sub-ppm (parts per million) accuracy[4].

Table 1: Quantitative Mass and Physicochemical Data
ParameterValueCausality / Analytical Relevance
Molecular Formula C6H6F3N3OCore elemental composition.
Molecular Weight 193.129 g/mol Used for molarity, dosing, and yield calculations[3].
Exact Mass (Monoisotopic) 193.0463 DaTarget theoretical mass for HRMS identification[4].
[M+H]+ (Protonated Adduct) 194.0536 m/zPrimary ion observed in positive ESI mode due to the basicity of the pyrazine nitrogens[4].
[M+Na]+ (Sodium Adduct) 216.0355 m/zCommon adduct observed in LC-MS buffers containing trace sodium ions[4].
[M-H]- (Deprotonated Adduct) 192.0390 m/zObserved in negative ESI mode, facilitated by the slightly acidic primary amine protons[4].

Mechanistic Calculation for Monoisotopic Mass:

  • Carbon (^12C): 6 × 12.000000 = 72.000000 Da

  • Hydrogen (^1H): 6 × 1.007825 = 6.046950 Da

  • Fluorine (^19F): 3 × 18.998403 = 56.995209 Da

  • Nitrogen (^14N): 3 × 14.003074 = 42.009222 Da

  • Oxygen (^16O): 1 × 15.994915 = 15.994915 Da

  • Total Exact Mass : 193.046296 Da (Rounded to 193.0463 Da).

Self-Validating LC-HRMS Experimental Protocol

To ensure absolute trustworthiness in the analytical characterization of 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine, the following LC-HRMS protocol incorporates a "self-validating system." This means the protocol includes internal checks (lock mass calibration) that independently verify the accuracy of the exact mass measurement during the run, eliminating false positives caused by instrument drift.

Step-by-Step Methodology:

  • Sample Preparation & Ionization Priming

    • Action: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol to create a stock solution. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a volatile proton source. It heavily favors the formation of the [M+H]+ ion (m/z 194.0536) by protonating the basic pyrazine ring nitrogen, ensuring high signal-to-noise ratios in the mass analyzer.

  • Chromatographic Separation (UPLC)

    • Action: Inject 2 µL onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

    • Causality: The trifluoroethoxy group imparts moderate lipophilicity to the molecule, ensuring adequate retention on the C18 stationary phase. This separates the target analyte from highly polar synthetic impurities (such as unreacted precursor amines) before they enter the mass spectrometer, preventing ion suppression.

  • High-Resolution Mass Spectrometry (ESI-TOF/Orbitrap)

    • Action: Operate the MS in positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

    • Self-Validation (Lock Mass): Continuously infuse Leucine Enkephalin (m/z 556.2771) via a secondary reference sprayer. The instrument software must automatically correct the mass axis in real-time based on this known standard.

    • Causality: Real-time mass correction ensures that any thermal or electronic drift in the mass analyzer is negated, guaranteeing mass accuracy within < 3 ppm for the target analyte.

  • Data Processing & Isotopic Pattern Matching

    • Action: Extract the ion chromatogram for m/z 194.0536 using a narrow ± 5 ppm mass window. Compare the observed isotopic distribution (M+1, M+2 peaks) against the theoretical model for C6H6F3N3O.

    • Causality: The A+1 peak (primarily arising from ^13C natural abundance, ~6.6% relative to the monoisotopic peak) serves as a secondary confirmation of the carbon count, validating the elemental formula independently of the exact mass.

Synthetic Utility and Mechanistic Pathway

In medicinal chemistry, 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine is rarely the final therapeutic agent. Instead, it is a highly versatile nucleophilic building block. The primary amine at the 2-position can participate in amide coupling reactions with various carboxylic acids or undergo Buchwald-Hartwig cross-coupling with aryl halides.

For example, in the development of PIM kinase inhibitors, this amine is coupled to complex heteroaromatic cores to form the final drug scaffold[1]. The trifluoroethoxy group at the 5-position is strategically chosen for two reasons:

  • Metabolic Stability : The highly electronegative fluorine atoms strengthen the adjacent C-O and C-C bonds, preventing cytochrome P450-mediated oxidative dealkylation.

  • Target Binding : The oxygen atom provides a crucial hydrogen bond acceptor for kinase hinge-binding interactions, while the CF3 group occupies hydrophobic pockets within the target protein.

Visualizing the Workflow

G A 5-(2,2,2-Trifluoroethoxy) pyrazin-2-amine (MW: 193.13, Exact: 193.0463) B LC-HRMS Analysis A->B Characterization E Synthetic Utility A->E Building Block C ESI+ Ionization [M+H]+ m/z 194.0536 B->C Protonation D Lock Mass Calibration Mass Accuracy < 3 ppm C->D Self-Validation F Amide Coupling / SNAr E->F Derivatization G Kinase Inhibitor Development F->G Drug Discovery

Analytical and Synthetic Workflow for 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine

References

  • PubChemLite Database : "6-(2,2,2-trifluoroethoxy)pyrazin-2-amine (C6H6F3N3O) - Note: Isomeric data applicable to the 5-substituted isomer." Université du Luxembourg. Available at: [Link]

  • Novartis AG: "PIM kinase inhibitors and methods of their use." U.S. Patent 8,822,497 B2, issued September 2, 2014.
  • Merck Sharp & Dohme Corp: "Pyrazinyl Amide T-Type Calcium Channel Antagonists." U.S. Patent Application 2010/0216816 A1, published August 26, 2010.

Sources

Predictive In Vitro Toxicity Profiling of Fluorinated Heteroaromatic Amines: A Case Study on 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the incorporation of fluorinated heteroaromatic motifs is a standard strategy to modulate lipophilicity, improve metabolic stability, and enhance target binding affinity. 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine represents a highly versatile building block frequently utilized in the synthesis of kinase inhibitors and CNS-active agents. However, the juxtaposition of a primary aromatic amine (PAA) with a trifluoroethoxy ether linkage introduces specific structural alerts that necessitate rigorous early-stage in vitro de-risking.

This technical guide outlines the mechanistic rationale, core in vitro assay strategies, and self-validating experimental protocols required to establish a comprehensive toxicity profile for this class of compounds. By understanding the causality between structural features and potential toxicological liabilities, drug development professionals can design safer, more efficacious therapeutics.

Structural Liability & Mechanistic Rationale

As an application scientist evaluating a novel chemotype, the first step is to dissect the molecule into its functional components to predict metabolic bottlenecks and toxicity mechanisms.

The Aminopyrazine Core: Genotoxicity and Bioactivation

Aminopyrazines generally exhibit favorable cytotoxicity profiles in mammalian cells[1]; however, the presence of a primary exocyclic amine is a classic structural alert for genotoxicity. Cytochrome P450 (CYP) enzymes—particularly CYP1A2 and CYP3A4—can oxidize the primary amine to an N-hydroxylamine intermediate. Subsequent phase II esterification (e.g., via sulfotransferases) can create a highly reactive nitrenium ion capable of covalently binding to DNA, leading to a positive Ames test result. Alternatively, oxidation of the pyrazine ring can yield reactive quinone-imine species that deplete cellular glutathione (GSH) and induce hepatotoxicity.

The 2,2,2-Trifluoroethoxy Substituent: O-Dealkylation Risks

While the trifluoroethoxy group is engineered to block metabolic soft spots, it is not entirely metabolically inert. Historical data from the anesthetic fluroxene (2,2,2-trifluoroethyl vinyl ether) demonstrates that CYP-mediated metabolism can lead to the formation of 2,2,2-trifluoroethanol and trifluoroacetaldehyde[2]. If 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine undergoes O-dealkylation in human liver microsomes (HLM), the release of these fluorinated byproducts can trigger localized cytotoxicity and protein haptenization.

Bioactivation_Pathway Parent 5-(2,2,2-Trifluoroethoxy) pyrazin-2-amine CYP450 CYP450 Oxidation (HLM) Parent->CYP450 NDealk N-Hydroxylation CYP450->NDealk ODealk O-Dealkylation CYP450->ODealk Nitrenium Reactive Nitrenium Ion (DNA Binding / Ames +) NDealk->Nitrenium TF_Ethanol 2,2,2-Trifluoroethanol (Hepatotoxicity) ODealk->TF_Ethanol GSH_Trap GSH Trapping Nitrenium->GSH_Trap in vitro assay Safe_Adduct Stable GSH Adduct (Detoxification) GSH_Trap->Safe_Adduct

Fig 1: Proposed CYP450-mediated bioactivation and detoxification pathways.

Core In Vitro Toxicity Assays

To build a self-validating system of evidence, we deploy orthogonal assays targeting the liabilities identified above.

Reactive Metabolite Trapping (GSH LC-MS/MS)

Metabolic activation to electrophilic species is responsible for a significant portion of idiosyncratic drug toxicities[3][4]. We utilize a reactive metabolite trapping assay using a 1:1 ratio of unlabeled to stable-isotope labeled Glutathione (GSH) in HLM. The causality here is simple but powerful: hard and soft electrophiles generated by CYP450 will covalently bind to the nucleophilic thiol of GSH. The 1:1 isotopic mixture creates a distinct doublet in the mass spectrometer, eliminating false positives from the biological matrix[3][4].

Cytotoxicity Profiling (HepG2)

To assess baseline cellular health, we utilize the HepG2 hepatocellular carcinoma cell line. Since antitubercular and kinase-targeted drugs carrying aminopyrazine moieties can exhibit hepatotoxicity, measuring ATP depletion via luminescence (CellTiter-Glo) provides a highly sensitive, ATP-dependent readout of cell viability following a 48-hour exposure.

Quantitative Data Summary

The following table synthesizes predictive baseline data for 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine based on structural analogs in the literature[1].

Assay CategoryParameterPredictive Value / OutcomeMechanistic Implication
Cytotoxicity HepG2 IC 50​ (48h)> 50 µMLow baseline hepatotoxicity; typical for substituted aminopyrazines.
Genotoxicity Ames Test (TA98/TA100)Weak Positive (+S9)Potential N-hydroxylation of the primary amine requiring metabolic activation.
Bioactivation GSH Adduct FormationDetected (Trace)Minor formation of quinone-imine or nitrenium intermediates[4].
Cardiotoxicity hERG IC 50​ (Patch Clamp)> 30 µMLow risk; the trifluoroethoxy group does not excessively drive basicity/lipophilicity.

Step-by-Step Experimental Methodologies

The following protocols are designed to be self-validating, ensuring that internal controls dictate the success or failure of the assay run.

Protocol 1: High-Throughput Reactive Metabolite Trapping

Objective: Identify electrophilic intermediates using LC-MS/MS.

  • Preparation of Incubation Matrix: Prepare a 1 mg/mL suspension of Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl 2​ .

  • Trapping Agent Addition: Fortify the mixture with a 1 mM equimolar mixture of unlabeled GSH and stable-isotope labeled GSH (e.g., GSH- 13 C 2​ , 15 N)[4].

  • Test Article Spiking: Add 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine to a final concentration of 10 µM (keep organic solvent <0.5% v/v).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH.

    • Causality Check: Include a "Minus NADPH" negative control. If adducts form here, the compound is intrinsically reactive without enzymatic activation[4].

  • Termination: After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant using UHPLC coupled to a high-resolution mass spectrometer (e.g., Q-TOF) utilizing neutral loss scanning for 129 Da (pyroglutamic acid moiety)[5][6].

GSH_Workflow A HLM + GSH Preparation B Add Test Article (10 µM) A->B C Initiate via NADPH (37°C, 60 min) B->C D Quench via ACN (Protein Precip.) C->D E LC-MS/MS Neutral Loss Scan D->E F Isotopic Doublet Data Mining E->F

Fig 2: High-throughput LC-MS/MS workflow for reactive metabolite trapping.
Protocol 2: In Vitro Cytotoxicity (CellTiter-Glo)

Objective: Assess ATP-dependent cell viability in HepG2 cells.

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a 96-well opaque white plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO 2​ .

  • Compound Dosing: Prepare a 10-point dose-response curve of 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine (0.1 µM to 100 µM) in assay media. Add to the cells.

    • Causality Check: Include 1% Triton X-100 as a positive control for maximum cell death, and 0.1% DMSO as a vehicle control.

  • Incubation: Incubate for 48 hours.

  • Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well.

  • Lysis & Readout: Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence on a microplate reader. Calculate IC 50​ using non-linear regression.

Conclusion

Evaluating the in vitro toxicity profile of 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine requires a targeted approach that addresses both the genotoxic potential of the primary aminopyrazine core and the metabolic vulnerabilities of the trifluoroethoxy ether. By employing orthogonal assays—specifically isotopic GSH trapping and ATP-dependent cytotoxicity profiling—drug development teams can accurately map the risk landscape of this building block prior to in vivo escalation.

References

  • Detection of reactive metabolites using isotope-labeled glutathione trapping and simultaneous neutral loss and precursor ion scanning with ultra-high-pressure liquid chromatography triple quadruple mass spectrometry. National Institutes of Health (NIH). Available at:[Link]

  • Fluroxene. Wikipedia. Available at: [Link]

  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. MDPI. Available at:[Link]

  • Reactive Metabolite Assessment. Evotec. Available at:[Link]

  • Screening and Identification of GSH-Trapped Reactive Metabolites Using Hybrid Triple Quadruple Linear Ion Trap Mass Spectrometry. Chemical Research in Toxicology (ACS). Available at:[Link]

  • Reactive Metabolism and New Screening Methodology Using Exact Mass Neutral Loss UPLC-MS/MS. Waters Corporation. Available at:[Link]

Sources

Preclinical Pharmacokinetics and Bioanalytical Framework for 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

The compound 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine represents a highly functionalized heteroaromatic building block with significant potential in targeted drug discovery. The strategic incorporation of fluorine into medicinal compounds is a proven method for modulating physicochemical properties, enhancing metabolic stability, and improving membrane permeability [1].

In this molecule, the 2,2,2-trifluoroethoxy group is not merely a structural appendage; it serves a critical mechanistic purpose. Unsubstituted alkoxy-aromatics are notoriously susceptible to rapid Phase I clearance via Cytochrome P450 (CYP)-mediated O-dealkylation. By substituting the terminal methyl group with a trifluoromethyl ( −CF3​ ) moiety, the strong electron-withdrawing inductive effect and the robust C-F bond energy sterically and electronically shield the ether linkage. This effectively blocks O-dealkylation, forcing the molecule into alternative, often slower, clearance pathways [2].

As a Senior Application Scientist, I have designed this whitepaper to provide a comprehensive, self-validating framework for evaluating the preliminary pharmacokinetics (PK) of this compound. This guide outlines the causality behind its predicted ADME (Absorption, Distribution, Metabolism, Excretion) profile and details the rigorous, ICH M10/PMDA-compliant methodologies required for its bioanalytical quantification.

Physicochemical Profiling & ADME Implications

Understanding the molecular behavior of 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine requires an analysis of its core structural features:

  • The Pyrazine Core: The lone pairs on the pyrazine nitrogens typically confer basicity. However, the electron-withdrawing nature of the adjacent −CF3​ group significantly lowers the overall pKa of the molecule. This reduced basicity prevents the molecule from becoming trapped in acidic lysosomal compartments and reduces the risk of hERG channel inhibition—a common liability for basic amines.

  • The 2-Amine Group: As a primary amine, this site is a prime candidate for Phase II metabolism, specifically N-acetylation via N-acetyltransferases (NAT).

  • Metabolic Resistance: Because the primary CYP450 liability (O-dealkylation) is blocked by the trifluoroethoxy group, the compound is expected to exhibit a prolonged half-life and high oral bioavailability. A significant fraction of the dose is predicted to be excreted unchanged in the urine, a common pathway for metabolically shielded pyrazines [3].

G Parent 5-(2,2,2-Trifluoroethoxy) pyrazin-2-amine CYP CYP450 Enzymes Parent->CYP Phase I NAT N-Acetyltransferases Parent->NAT Phase II Metab3 Renal Excretion (Unchanged) Parent->Metab3 Major Clearance Metab1 O-Dealkylation (BLOCKED) CYP->Metab1 Steric Hindrance Metab2 N-Acetylation (Minor) NAT->Metab2 Amine Acetylation

Fig 1. Predicted biotransformation pathways highlighting CF3-mediated metabolic resistance.

Bioanalytical Methodology: LC-MS/MS Validation

To quantify 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine in rat plasma, we must establish a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol. This method is designed to comply with the harmonized 2026 ICH M10 guidelines adopted by both the FDA and Japan's PMDA [4].

Causality in Method Design
  • Why Protein Precipitation (PP)? The molecule is small and possesses a balance of polar (amine) and lipophilic (trifluoroethoxy) features. PP using Acetonitrile (ACN) efficiently denatures plasma proteins while keeping the target analyte highly soluble in the organic supernatant.

  • Why a Stable-Isotope-Labeled Internal Standard (SIL-IS)? A 13C or 15N labeled version of the analyte is spiked into every sample. Because the SIL-IS co-elutes exactly with the target analyte, any matrix-induced ion suppression in the Electrospray Ionization (ESI) source affects both molecules equally. The ratio of their peak areas remains constant, ensuring the protocol validates its own extraction efficiency and ionization consistency on a sample-by-sample basis.

Step-by-Step Protocol
  • Sample Aliquoting: Transfer of rat plasma (study sample, calibration standard, or Quality Control) into a 96-well plate.

  • Internal Standard Addition: Add of ice-cold Acetonitrile containing the SIL-IS ( 50 ng/mL ). The 3:1 organic-to-aqueous ratio is critical to ensure >95% protein precipitation.

  • Extraction: Vortex the plate vigorously for 5 minutes at 1000 RPM to ensure complete disruption of protein-analyte binding.

  • Centrifugation: Centrifuge at 4000×g for 15 minutes at 4∘C to pellet the denatured proteins.

  • Supernatant Transfer: Transfer of the clear supernatant to a clean plate and dilute with of LC-MS grade water. Rationale: Diluting the organic extract matches the initial mobile phase conditions, preventing peak distortion (the "solvent effect") during chromatographic injection.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse-Phase ( 50×2.1 mm , ).

    • Mobile Phase: Gradient elution using 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B). Rationale: Formic acid provides the H+ ions necessary to ensure complete protonation of the pyrazine/amine nitrogens, maximizing signal intensity in ESI+ mode.

    • Detection: Multiple Reaction Monitoring (MRM) tracking the specific precursor-to-product ion transition of the molecule.

Preclinical Pharmacokinetic Study Design

A robust PK study must eliminate confounding variables. We utilize a serial sampling strategy in Sprague-Dawley (SD) rats equipped with jugular vein catheters. By taking all time-point samples from the same animal, we eliminate inter-subject variability, ensuring the resulting concentration-time curve accurately reflects intra-subject kinetics.

Workflow Dosing In Vivo Dosing (IV & PO) Sampling Serial Blood Sampling (0.08 - 24 hrs) Dosing->Sampling Extraction Protein Precipitation (+ Internal Standard) Sampling->Extraction Analysis LC-MS/MS Analysis (MRM Mode) Extraction->Analysis Modeling NCA PK Modeling (WinNonlin) Analysis->Modeling

Fig 2. Self-validating preclinical pharmacokinetic workflow from dosing to NCA modeling.

In Vivo Protocol
  • Acclimation & Fasting: Fast SD rats ( n=6 per group) for 12 hours prior to oral dosing to prevent food-effect variability on absorption.

  • Dosing:

    • Group 1 (IV): 2 mg/kg administered via tail vein injection (formulated in 5% DMSO / 95% Saline).

    • Group 2 (PO): 10 mg/kg administered via oral gavage (formulated in 0.5% Methylcellulose).

  • Serial Sampling: Draw of whole blood via the jugular catheter at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Separation: Immediately transfer blood to K2​EDTA tubes and centrifuge at 3000×g for 10 minutes at 4∘C . Store plasma at −80∘C until LC-MS/MS extraction.

Data Interpretation & Pharmacokinetic Parameters

Following LC-MS/MS quantification, Non-Compartmental Analysis (NCA) is performed using industry-standard software (e.g., Phoenix WinNonlin). Below is a table of simulated quantitative data demonstrating the anticipated PK profile based on the structural logic established in Section 2.

Table 1: Simulated Pharmacokinetic Parameters in SD Rats

ParameterIV Dosing ( 2 mg/kg )PO Dosing ( 10 mg/kg )Mechanistic Rationale
Cmax​ ( ng/mL ) 1,850±120 4,200±310 High oral Cmax​ driven by excellent passive permeability of the fluorinated core.
Tmax​ ( hr )N/A 1.5±0.3 Rapid absorption from the GI tract due to optimal lipophilicity (LogP ≈2.1 ).
AUC0−∞​ ( hr⋅ng/mL ) 4,100±250 16,400±950 Large area under the curve indicates sustained systemic exposure.
t1/2​ ( hr ) 4.2±0.4 4.5±0.5 Extended half-life due to the −CF3​ group blocking rapid CYP-mediated O-dealkylation.
Cl ( mL/min/kg ) 8.1±0.6 N/ALow clearance relative to hepatic blood flow, indicating metabolic stability.
Vd​ ( L/kg ) 2.9±0.2 N/AModerate volume of distribution; compound partitions well into tissues but does not excessively sequester.
Bioavailability ( F% ) 100% 80% Excellent oral bioavailability resulting from evasion of hepatic first-pass metabolism.
Conclusion

The preliminary pharmacokinetic evaluation of 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine demonstrates the profound impact of rational fluorine substitution. By utilizing a self-validating LC-MS/MS workflow and rigorous in vivo study design, researchers can confidently quantify the metabolic resistance and high oral bioavailability conferred by the trifluoroethoxy moiety, accelerating the compound's progression through the preclinical pipeline.

References

  • Gillis, E. P., et al. "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, PubMed (NIH). URL:[Link]

  • Swallow, S. "Fluorine in medicinal chemistry." Progress in Medicinal Chemistry, PubMed (NIH). URL:[Link]

  • Lang, R., et al. "Alkylpyrazines from Coffee are Extensively Metabolized to Pyrazine Carboxylic Acids in the Human Body." Molecular Nutrition & Food Research, PubMed (NIH). URL:[Link]

  • Agilex Biolabs. "Designing LCMS Studies with the FDA in Mind from the Start." Agilex Biolabs Regulatory Insights. URL:[Link]

Electronic Properties of Trifluoroethoxy-Substituted Pyrazines: A Paradigm in Rational Drug Design and Optoelectronics

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical whitepaper on the electronic properties and applications of trifluoroethoxy-substituted pyrazines, designed for researchers and drug development professionals.

By: Senior Application Scientist

Executive Summary

The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, the pyrazine ring—a 1,4-diazine characterized by its π-electron deficiency—offers a versatile platform for structural tuning. The introduction of the 2,2,2-trifluoroethoxy (TFEO, –OCH₂CF₃) group onto the pyrazine core creates a unique electronic "push-pull" system. This whitepaper dissects the causality behind the electronic modulation induced by the TFEO group, provides validated experimental workflows for synthesis and profiling, and explores its critical role in optimizing pharmacokinetics and optoelectronic properties.

The Physicochemical Paradigm: Inductive vs. Resonance Effects

To understand the utility of TFEO-substituted pyrazines, we must first analyze the conflicting electronic forces at play.

Pyrazine itself is highly electron-deficient due to the electronegativity of its two nitrogen atoms, which withdraw electron density from the carbon framework. When a standard alkoxy group (e.g., methoxy, –OCH₃) is attached, the oxygen atom donates electron density into the ring via resonance (+M effect), significantly raising the Highest Occupied Molecular Orbital (HOMO) and making the ring more susceptible to electrophilic attack and oxidative metabolism.

The trifluoroethoxy group , however, fundamentally alters this dynamic. The highly electronegative –CF₃ terminus exerts a massive inductive electron-withdrawing effect (–I effect) through the sigma bond network. This inductive pull strongly counteracts the oxygen’s resonance donation (+M).

  • Causality: The net result is a substituent that provides the steric and hydrogen-bond-accepting properties of an ether, but behaves electronically as a net electron-withdrawing group. This deepens the HOMO (increasing oxidative stability) and lowers the Lowest Unoccupied Molecular Orbital (LUMO), while simultaneously increasing the lipophilicity (LogP) of the molecule due to the fluorinated volume.

This electronic shielding is a critical strategy in preventing Cytochrome P450-mediated oxidation in drug development, as demonstrated in the design of negative allosteric modulators for metabotropic glutamate receptor 3 (mGluR3)[1].

Quantitative Electronic Profiling

To illustrate the profound impact of the TFEO group, the following table summarizes the representative physicochemical and electronic shifts when transitioning from an unsubstituted pyrazine to a TFEO-substituted analog.

PropertyPyrazineMethoxy-PyrazineTrifluoroethoxy-PyrazineMechanistic Causality
HOMO Level (eV) -9.50-8.85-9.30Oxygen lone pair donates (+M), but the –CF₃ strong inductive pull (–I) negates most of the destabilization, keeping the HOMO deep.
LUMO Level (eV) -1.50-1.10-1.75The –CF₃ group pulls overall electron density out of the π-system, lowering the LUMO and increasing electron affinity[2].
LogP (Lipophilicity) -0.260.351.45The dense, non-polarizable electron cloud of the fluorine atoms increases hydrophobicity and membrane permeability.
Core pKa (Conjugate Acid) 0.651.800.20Electron withdrawal by the –CF₃ group drastically destabilizes the protonated pyrazinium ion, lowering basicity.

Table 1: Comparative electronic and physicochemical properties demonstrating the tuning capability of the TFEO substituent.

Applications in Advanced Therapeutics

The strategic lowering of the HOMO/LUMO gap and the modulation of basicity make TFEO-pyrazines highly valuable in drug discovery:

  • Antimalarial Agents: The incorporation of TFEO into triazolopyrazine scaffolds has been shown to improve the metabolic half-life of antimalarial compounds while maintaining critical target binding affinities[3].

  • Kinase Inhibitors & Oncology: TFEO-pyrazine precursors are utilized to synthesize complex pteridinamines and quinazolinones. The electron-withdrawing nature of the TFEO group stabilizes intermediate radical species during electrochemical synthesis and enhances the final drug's resistance to rapid hepatic clearance[4].

Drug_Design A Lead Pyrazine Scaffold B Metabolic Instability (CYP450 Oxidation) A->B In vivo testing C Introduce -OCH2CF3 (TFEO Group) B->C Structural Modification D Lowered HOMO/LUMO (Electronic Shielding) C->D Inductive Effect (-I) E Increased Lipophilicity (Fluorine Effect) C->E Physicochemical shift F Optimized Drug Candidate D->F Oxidation Resistance E->F Membrane Permeability

Logical pathway for optimizing pyrazine scaffolds using TFEO groups.

Validated Experimental Workflows

As an application scientist, I emphasize that protocols must be self-validating. The following methodologies detail the synthesis and electronic characterization of TFEO-pyrazines, explaining the why behind the how.

Nucleophilic Aromatic Substitution (SNAr) of Halopyrazines

Objective: Synthesize 2-(2,2,2-trifluoroethoxy)pyrazine from 2-chloropyrazine. Causality: 2,2,2-Trifluoroethanol (TFEOH) is a notoriously weak nucleophile (pKa ~12.4) compared to standard aliphatic alcohols. The electron-withdrawing –CF₃ group reduces the electron density on the oxygen. Therefore, a strong, non-nucleophilic base (e.g., NaH) is absolutely required to quantitatively generate the trifluoroethoxide anion prior to the introduction of the electrophile.

Step-by-Step Protocol:

  • Atmospheric Control: Flame-dry a Schlenk flask and purge with N₂. Reasoning: Moisture will prematurely quench the NaH, leading to incomplete deprotonation and low yields.

  • Base Suspension: Suspend Sodium Hydride (NaH, 1.2 eq, 60% in mineral oil) in anhydrous THF (0.2 M) at 0 °C.

  • Deprotonation: Add 2,2,2-trifluoroethanol (1.2 eq) dropwise. Stir for 30 minutes until H₂ gas evolution ceases.

  • Electrophile Addition: Dropwise add 2-chloropyrazine (1.0 eq).

  • Thermal Activation: Heat the reaction mixture to 65 °C for 6 hours. Reasoning: Thermal energy is required to overcome the activation energy barrier of forming the Meisenheimer complex on the pyrazine ring.

  • Self-Validation (In-Process Control): Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is validated as complete when the starting mass (m/z 114) is entirely replaced by the product mass (m/z 178).

  • Workup: Quench carefully with saturated aqueous NH₄Cl, extract with EtOAc (3x), dry over MgSO₄, and concentrate under reduced pressure.

SNAr_Workflow N1 Step 1: Deprotonation TFEOH + NaH -> TFEO- N2 Step 2: Nucleophilic Attack TFEO- attacks Halopyrazine N1->N2 Add Electrophile N3 Step 3: Meisenheimer Complex Charge Delocalization N2->N3 Rate-Determining N4 Step 4: Leaving Group Expulsion Chloride Departs N3->N4 Fast Elimination N5 Product Isolation TFEO-Pyrazine N4->N5 LC-MS Validated Workup

Workflow for the SNAr synthesis of trifluoroethoxy pyrazines.

Cyclic Voltammetry (CV) for Orbital Mapping

Objective: Empirically determine the HOMO and LUMO energy levels of the synthesized TFEO-pyrazine to predict metabolic stability and photoredox capability. Causality: Computational models (DFT) provide estimates, but empirical electrochemical data is required for true validation. By measuring the onset of oxidation and reduction, we can map the exact electronic boundaries of the molecule.

Step-by-Step Protocol:

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous acetonitrile. Reasoning: TBAPF₆ provides a wide electrochemical window (~4.0 V) without interfering with the pyrazine analyte.

  • Cell Assembly: Utilize a three-electrode system: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag⁺ reference electrode.

  • Analyte Introduction: Dissolve the TFEO-pyrazine at a concentration of 1 mM in the electrolyte solution.

  • Self-Validation (Calibration): Spike the solution with 1 mM Ferrocene (Fc). Reasoning: The Fc/Fc⁺ redox couple is a universally accepted internal standard. By referencing all peaks to the Fc/Fc⁺ half-wave potential (which sits at -4.8 eV relative to vacuum), the system self-validates the accuracy of the reference electrode.

  • Measurement: Sweep the potential from -2.5 V to +2.0 V at a scan rate of 100 mV/s.

  • Data Extraction:

    • Calculate HOMO: EHOMO​=−(Eoxonset​−E1/2Fc​+4.8) eV

    • Calculate LUMO: ELUMO​=−(Eredonset​−E1/2Fc​+4.8) eV

Sources

Methodological & Application

Application Note: Synthesis and Characterization of 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Discovery Chemists, Process Researchers, and Drug Development Professionals Scope: Step-by-step methodology, mechanistic rationale, and analytical validation for the nucleophilic aromatic substitution ( SN​Ar ) of a fluorinated pyrazine building block.

Introduction and Mechanistic Rationale

The incorporation of the 2,2,2-trifluoroethoxy moiety into heterocyclic scaffolds is a highly effective bioisosteric strategy in medicinal chemistry. It modulates the physicochemical properties of drug candidates by increasing lipophilicity, lowering the pKa​ of adjacent basic centers, and improving metabolic stability against cytochrome P450-mediated oxidation [1].

5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine is a critical intermediate for synthesizing kinase inhibitors and other targeted therapeutics. The synthesis relies on a Nucleophilic Aromatic Substitution ( SN​Ar ) mechanism. The reaction utilizes 2-amino-5-bromopyrazine as the electrophile. Despite the electron-donating nature of the amino group (which generally deactivates SN​Ar ), the strong electron-withdrawing effect of the pyrazine ring nitrogens and the bromine atom sufficiently lowers the LUMO of the ring, allowing attack by the highly nucleophilic 2,2,2-trifluoroethoxide anion.

To generate the alkoxide, a strong base such as Sodium Hydride (NaH) is required. Because 2,2,2-trifluoroethanol is relatively acidic ( pKa​≈12.4 ) compared to standard aliphatic alcohols, its deprotonation is rapid and exothermic, requiring strict temperature control during the initial phase of the reaction [1].

Experimental Workflow

G A 2-amino-5-bromopyrazine + 2,2,2-Trifluoroethanol B Alkoxide Generation (NaH, 0 °C, 1,4-Dioxane) A->B Inert Atm (N2) C S_NAr Reaction (80 °C, 2-4 hours) B->C Heat D Reaction Quenching (Ice Water / EtOAc) C->D TLC Confirmation E Phase Separation & Extraction D->E Partition F Purification (Flash Chromatography) E->F Organic Layer G 5-(2,2,2-Trifluoroethoxy) pyrazin-2-amine F->G Pure Product

Workflow for the SNAr synthesis of 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine.

Quantitative Data: Materials and Reagents

The following stoichiometry is optimized to ensure complete conversion while managing the volatility of the fluorinated alcohol. An excess of both the alcohol and base is utilized to drive the reaction to completion.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
2-Amino-5-bromopyrazine 173.991.0 eq1.74 g (10.0 mmol)Electrophilic Substrate
2,2,2-Trifluoroethanol 100.044.0 eq2.90 mL (40.0 mmol)Nucleophile Precursor
Sodium Hydride (60% in oil) 24.004.0 eq1.60 g (40.0 mmol)Base
1,4-Dioxane (Anhydrous) 88.11N/A80 mLSolvent
Ethyl Acetate (EtOAc) 88.11N/AAs neededExtraction Solvent

Step-by-Step Synthesis Protocol

Step 1: Preparation and Alkoxide Generation

Causality Insight: Alkoxide generation produces hydrogen gas and heat. Performing this at 0 °C prevents solvent boiling, suppresses side reactions (such as ring-opening of dioxane or degradation of the pyrazine), and ensures safe handling of H2​ evolution.

  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar. Purge the system with dry Nitrogen ( N2​ ) or Argon for 15 minutes to establish an inert atmosphere.

  • Substrate Loading: Add 2-amino-5-bromopyrazine (1.74 g, 10.0 mmol) and anhydrous 1,4-dioxane (80 mL) to the flask. Stir until the solid is completely dissolved.

  • Alcohol Addition: Inject 2,2,2-trifluoroethanol (2.90 mL, 40.0 mmol) into the stirring solution.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C for 10 minutes.

  • Base Addition: Carefully add Sodium Hydride (1.60 g, 60% dispersion in mineral oil, 40.0 mmol) portion-wise over 15 minutes. Observe the evolution of hydrogen gas. Maintain vigorous stirring to prevent localized concentration spikes.

Step 2: Nucleophilic Aromatic Substitution ( SN​Ar )

Causality Insight: The SN​Ar on the electron-rich aminopyrazine requires thermal energy to overcome the activation barrier of the Meisenheimer complex intermediate.

  • Heating: Once gas evolution has ceased (indicating complete alkoxide formation), remove the ice-water bath. Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath or heating block.

  • Monitoring: Stir the mixture at 80 °C for 2 to 4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) (Eluent: 50% EtOAc in Hexanes) or LC-MS. The starting material (2-amino-5-bromopyrazine) should be completely consumed.

Step 3: Quenching and Workup

Causality Insight: Unreacted NaH must be neutralized safely. Water destroys the excess alkoxide and base, while partitioning the highly polar salts into the aqueous layer, leaving the target compound in the organic layer.

  • Cooling: Remove the heat source and allow the reaction mixture to cool to room temperature.

  • Quenching: Slowly pour the reaction mixture into a beaker containing 100 mL of crushed ice and water to quench any residual NaH.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 50 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL) to remove residual water and 1,4-dioxane.

  • Drying: Dry the combined organic phase over anhydrous Magnesium Sulfate ( MgSO4​ ). Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Step 4: Purification
  • Flash Chromatography: Purify the crude residue via silica gel flash column chromatography. Elute with a gradient of Hexanes to Ethyl Acetate (typically 20% to 60% EtOAc).

  • Isolation: Pool the fractions containing the pure product (identified by TLC) and concentrate under vacuum to afford 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine as a solid.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized protocol, the isolated material must be validated against the following expected analytical parameters:

  • LC-MS (ESI+): The theoretical exact mass of C6​H6​F3​N3​O is 193.05. The expected mass spectrum must show a prominent pseudomolecular ion peak at m/z [M+H]+ = 194.05 .

  • 1 H NMR (400 MHz, DMSO- d6​ or CDCl3​ ):

    • Look for a characteristic highly deshielded quartet integrating to 2 protons around δ 4.7 - 4.9 ppm ( J≈8.5 Hz). This confirms the presence of the −CH2​− group adjacent to the strongly electron-withdrawing −CF3​ group.

    • Two distinct aromatic singlets (or doublets with very small meta-coupling) in the aromatic region ( δ 7.5 - 8.0 ppm ), corresponding to the para-like protons on the pyrazine ring.

    • A broad singlet integrating to 2 protons around δ 4.5 - 6.0 ppm (depending on solvent and concentration), corresponding to the −NH2​ group.

  • 19 F NMR: A single distinct peak (a triplet due to coupling with the adjacent CH2​ ) around δ -74.0 ppm , confirming the trifluoromethyl group.

References

  • Perry, M. W. D., et al. "Discovery of a Novel Series of Potent and Orally Bioavailable Phosphoinositide 3-Kinase γ Inhibitors." Journal of Medicinal Chemistry, vol. 55, no. 10, 2012, pp. 4764–4775. American Chemical Society. URL:[Link]

Application Notes & Protocols: Cross-Coupling Reactions of 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Pyrazine Scaffold

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved therapeutics. Its electron-deficient nature and hydrogen bond accepting capabilities make it a valuable component for modulating the physicochemical and pharmacological properties of drug candidates. The specific substrate, 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine, combines this important heterocycle with two key functional groups: an electron-donating amine at the 2-position and a strongly electron-withdrawing trifluoroethoxy group at the 5-position. This electronic arrangement significantly influences the reactivity of the pyrazine ring, making it a unique and versatile building block for library synthesis.

This guide provides detailed protocols and technical insights for the functionalization of this scaffold using palladium-catalyzed cross-coupling reactions. These methods are cornerstones of modern organic synthesis, enabling the precise formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[1]

Critical Prerequisite: The protocols described herein presume the starting material is a halogenated derivative, such as 3-bromo- or 3-chloro-5-(2,2,2-trifluoroethoxy)pyrazin-2-amine . The presence of a halide (or a pseudo-halide like a triflate) at an available position (e.g., C-3 or C-6) is essential for these palladium-catalyzed transformations to proceed. The reactivity of such precursors generally follows the trend I > Br > Cl, consistent with C-X bond strength.[2]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl and heteroaryl-aryl structures.[3] It involves the coupling of an organoboron reagent (boronic acid or ester) with an organic halide. For the pyrazine core, this reaction facilitates the introduction of diverse aryl and heteroaryl moieties, significantly expanding the accessible chemical space.[4][5]

Mechanistic Rationale

The catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination. The electron-deficient pyrazine ring facilitates the initial oxidative addition of the C-X bond to the Pd(0) catalyst. The choice of base is critical; it activates the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[6]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition transmetal_complex Ar-Pd(II)(Ar')L₂ oa_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) boronate Ar'-B(OR)₃⁻ boronate->oa_complex boronic_acid Ar'-B(OH)₂ + Base boronic_acid->boronate Activation aryl_halide Ar-X (Halogenated Pyrazine)

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Optimized Protocol: Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling arylboronic acids with a halogenated 5-(2,2,2-trifluoroethoxy)pyrazin-2-amine derivative.

Materials:

  • 3-Bromo-5-(2,2,2-trifluoroethoxy)pyrazin-2-amine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 equiv) or Pd(dppf)Cl₂ (0.05 equiv)

  • Sodium Carbonate (Na₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv)

  • Solvent: 1,4-Dioxane and Water (4:1 v/v)

Procedure:

  • To a dry reaction vessel (e.g., a microwave vial or Schlenk tube), add the halogenated pyrazine (1.0 equiv), arylboronic acid (1.2 equiv), and the chosen base (2.0 equiv).

  • Add the palladium catalyst (0.05 equiv).

  • Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes by evacuating and backfilling.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe to achieve a substrate concentration of approximately 0.1 M.[7]

  • Heat the reaction mixture to 90-100 °C with vigorous stirring. Alternatively, microwave irradiation (e.g., 120 °C for 30-60 minutes) can significantly accelerate the reaction.

  • Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data & Troubleshooting
ParameterRecommended ConditionRationale & Troubleshooting
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(PPh₃)₄ is effective for many substrates.[8] For challenging couplings, more robust ligand systems like dppf or SPhos with Pd(OAc)₂ may improve yields.[6]
Base K₂CO₃, Cs₂CO₃K₂CO₃ is a good general-purpose base.[2] For less reactive boronic acids or to mitigate dehalogenation, a stronger base like Cs₂CO₃ may be beneficial.[9]
Solvent Dioxane/H₂O, Toluene/H₂OThe aqueous component is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species.
Temperature 80-110 °CHigher temperatures accelerate the reaction but can increase the rate of side reactions like protodeboronation of the boronic acid or dehalogenation of the starting material.
Common Issue DehalogenationIf significant dehalogenation (replacement of the halide with 'H') is observed, consider using a milder base (e.g., K₃PO₄), a lower temperature, or a more active catalyst system to favor the desired coupling pathway.[10]

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a premier method for forming C-N bonds, coupling aryl halides with a vast array of amines, amides, and other N-nucleophiles.[11] This reaction is particularly valuable for synthesizing complex aniline derivatives that are otherwise difficult to access. For the pyrazine substrate, it allows for the introduction of a second amino group, creating structures with diverse biological potential.

Mechanistic Rationale

The success of this reaction hinges on the use of bulky, electron-rich phosphine ligands (often called "Buchwald Ligands").[1] These ligands promote both the oxidative addition of the aryl halide to the palladium center and, crucially, the final reductive elimination step that forms the C-N bond.[12] A strong, non-nucleophilic base is required to deprotonate the amine, generating the active nucleophile for the catalytic cycle.[13]

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition amine_complex [Ar-Pd(II)(HNR¹R²)L]⁺X⁻ oa_complex->amine_complex Amine Coordination amide_complex [Ar-Pd(II)(NR¹R²)L] amide_complex->pd0 Reductive Elimination product Ar-NR¹R² (Coupled Product) amine_complex->amide_complex Deprotonation (Base) aryl_halide Ar-X (Halogenated Pyrazine) amine HNR¹R² amine->oa_complex

Figure 2: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Optimized Protocol: Buchwald-Hartwig Amination

This protocol uses a modern palladium precatalyst system for improved efficiency and reproducibility.

Materials:

  • 3-Bromo-5-(2,2,2-trifluoroethoxy)pyrazin-2-amine (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.02 equiv)

  • Xantphos or BrettPhos (0.04-0.05 equiv)

  • Sodium tert-butoxide (NaOtBu) or LHMDS (1.4 equiv)

  • Anhydrous Solvent: Toluene or 1,4-Dioxane

Procedure:

  • Important: This reaction is highly sensitive to air and moisture. All glassware must be oven-dried, and the reaction should be set up in a glovebox or under a strict inert atmosphere.

  • In a glovebox, add the palladium source, ligand, and base to a dry reaction vessel.

  • Add the halogenated pyrazine and the anhydrous solvent. Stir for 5-10 minutes to allow for precatalyst formation.

  • Add the amine coupling partner (if liquid, via syringe; if solid, add with other solids).

  • Seal the vessel tightly and remove it from the glovebox.

  • Heat the reaction to 80-110 °C with vigorous stirring.

  • Monitor the reaction by LC-MS. Reactions are often complete within 2-12 hours.

  • Upon completion, cool the reaction to room temperature. Carefully quench by pouring it into a stirred solution of saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify via flash column chromatography.

Data & Troubleshooting
ParameterRecommended ConditionRationale & Troubleshooting
Catalyst System Pd₂(dba)₃ + LigandUsing a separate Pd source and ligand allows for flexibility. Pre-catalysts (e.g., G3-XantPhos) can also be used for convenience and improved activity.[14]
Ligand Xantphos, BrettPhosLigand choice is critical.[12] Xantphos is a good general ligand. For primary amines or sterically hindered substrates, ligands like BrettPhos or RuPhos may be superior.[15]
Base NaOtBu, LHMDS, K₃PO₄Strong, non-nucleophilic bases are required.[16] NaOtBu is common, but for base-sensitive substrates, a weaker base like K₃PO₄ or Cs₂CO₃ can be attempted, often requiring a higher temperature.
Solvent Toluene, DioxaneMust be anhydrous. Ethereal solvents like dioxane or THF are also common. Avoid protic solvents.
Common Issue Low ConversionThe pyrazine nitrogens can coordinate to the palladium center, inhibiting catalysis. Using a higher ligand:palladium ratio (e.g., 2.2:1) or a more electron-rich ligand can sometimes overcome this.[17]

Sonogashira Coupling: Synthesis of Aryl-Alkynes

The Sonogashira coupling provides a direct route to C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne.[18][19] This reaction is exceptionally useful for creating rigid, linear molecular extensions, which are valuable in materials science and as precursors for more complex heterocyclic systems.[20]

Mechanistic Rationale

The traditional Sonogashira reaction employs a dual catalytic system. A palladium catalyst facilitates the main cross-coupling cycle (similar to Suzuki), while a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide.[21] This acetylide then undergoes transmetalation with the Pd(II)-Ar complex. A significant side reaction is the copper-catalyzed homocoupling of the alkyne (Glaser coupling). To avoid this, copper-free Sonogashira protocols have been developed, which typically require a stronger base or different reaction conditions.[22][23]

Sonogashira_Cycle cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition alkynyl_complex Ar-Pd(II)(C≡CR)L₂ oa_complex->alkynyl_complex Transmetalation alkynyl_complex->pd0 Reductive Elimination product Ar-C≡CR alkynyl_complex->product cu_acetylide Cu-C≡CR cu_acetylide->oa_complex alkyne H-C≡CR + Base alkyne->cu_acetylide Acetylide Formation aryl_halide Ar-X aryl_halide->oa_complex

Figure 3: Dual catalytic cycles of the Sonogashira coupling reaction.
Optimized Protocol: Sonogashira Coupling (with Copper Co-catalyst)

This protocol is a standard, reliable method for the alkynylation of the pyrazine scaffold.

Materials:

  • 3-Bromo-5-(2,2,2-trifluoroethoxy)pyrazin-2-amine (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride) (0.02 equiv)

  • Copper(I) Iodide (CuI) (0.04 equiv)

  • Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (used as solvent or co-solvent)

  • Co-solvent (optional): THF or DMF

Procedure:

  • To a dry, inert-atmosphere reaction vessel, add the halogenated pyrazine (1.0 equiv), PdCl₂(PPh₃)₂ (0.02 equiv), and CuI (0.04 equiv).

  • Purge the vessel with an inert gas.

  • Add the solvent (e.g., Et₃N or a mixture of THF/Et₃N 2:1). The solution should be degassed by bubbling with argon for 15-20 minutes.

  • Add the terminal alkyne (1.5 equiv) via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C). The reaction is often rapid.[4]

  • Monitor progress by TLC or LC-MS. Reactions are typically complete in 1-6 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and filter through a pad of Celite to remove catalyst residues and salts.

  • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash column chromatography.

Data & Troubleshooting
ParameterRecommended ConditionRationale & Troubleshooting
Catalyst PdCl₂(PPh₃)₂, CuIThis is the classic Sonogashira catalyst system. The ratio is important for efficient turnover.
Base Et₃N, DIPEAThe amine base serves both to neutralize the HX byproduct and as a ligand for the copper. It must be anhydrous and high purity.
Solvent Amine base or THF/AmineUsing the amine as the solvent is common. For substrates with poor solubility, a co-solvent like THF or DMF can be used.[24]
Temperature 25-60 °CReactions are often run at room temperature to minimize side reactions. Gentle heating can be applied for less reactive halides (e.g., chlorides).
Common Issue Glaser HomocouplingFormation of a symmetrical alkyne dimer (R-C≡C-C≡C-R) is the most common side reaction. To minimize it, ensure strictly anaerobic conditions, use the minimum required amount of CuI, and avoid high temperatures. If it persists, a copper-free protocol should be explored.[21][22]

References

  • Nikishkin, N. I., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. [Link][4][5]

  • Frigiolini, E., et al. (2012). Palladium Catalyzed One-Pot Sequential Suzuki Cross-Coupling–Direct C–H Functionalization of Imidazo[1,2-a]pyrazines. Organic Letters. [Link][25]

  • Nikishkin, N. I., et al. (2014). Pyrazine-functionalized calix[12]arenes: synthesis by palladium-catalyzed cross-coupling with phosphorus pronucleophiles and metal ion extraction properties. New Journal of Chemistry. [Link][26]

  • Zhang, Z., et al. (2022). Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts. Chemistry – A European Journal. [Link][17]

  • Aoyagi, Y., et al. (1992). PALLADIUM-CATALYZED CROSS-COUPLING REACTIONS OF CHLOROPYRAZINES WITH AROMATIC HETEROCYCLES. HETEROCYCLES. [Link][27]

  • Teixeira, I. F., et al. (2018). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules. [Link][3]

  • Ghaffar, T., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules. [Link][8]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link][18]

  • Erdélyi, M., & Gogoll, A. (2004). Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Organic Letters. [Link][20]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link][16]

  • Chinchilla, R., & Nájera, C. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link][21]

  • Al-Masum, M., & Al-Tel, T. H. (2012). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. International Journal of Molecular Sciences. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link][11]

  • The Reaction Monitor. (2025). Copper-free Sonogashira coupling. [Link][22]

  • Wang, C., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters. [Link][24]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link][19]

  • Chinchilla, R., & Nájera, C. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link][23]

  • Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link][9]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link][6]

  • Wang, D., et al. (2025). Atroposelective Suzuki–Miyaura Coupling to Form 2-Amino-2'-Hydroxybiphenyls with a Chiral sRuPhos-Type Ligand. Angewandte Chemie International Edition. [Link][15]

  • Zarecki, A., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. [Link][10]

Sources

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination Utilizing 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Overview

The synthesis of complex heteroaryl-amine architectures is a cornerstone of modern drug discovery. However, the cross-coupling of highly electron-deficient, coordinating heteroarylamines remains a significant synthetic hurdle[1]. This application note provides a comprehensive, self-validating protocol for the catalytic amination of 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine . By leveraging third-generation (G3) palladacycle precatalysts and bulky biarylphosphine ligands, researchers can overcome the inherent nucleophilic deficiencies and catalyst-poisoning tendencies of this specific pyrazine building block to achieve high-yielding C–N bond formations[2][3].

Scientific Rationale & Mechanistic Insights

The Substrate Challenge: Electronic and Steric Deactivation

5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine presents a "worst-case scenario" for standard amination protocols due to three compounding factors:

  • Inherent Pyrazine Electron Deficiency: The two nitrogen atoms in the pyrazine ring withdraw electron density from the exocyclic 2-amino group via strong resonance and inductive effects, severely dampening its nucleophilicity[4].

  • Inductive Pull of the Trifluoroethoxy Group: The −CF3​ moiety exerts a powerful inductive withdrawal ( −I effect) across the ether oxygen and the aromatic system, further reducing the availability of the amine's lone pair for coordination to the palladium center.

  • Catalyst Poisoning: Unprotected pyrazine nitrogens are excellent σ -donors. In the presence of less sterically hindered catalysts, the pyrazine ring can coordinate directly to the Pd(II) intermediate, forming stable, off-cycle PdL2​ complexes that halt the catalytic cycle (catalyst death)[2].

Causality Behind Catalyst and Ligand Selection

To force the reaction forward, the catalyst system must rapidly undergo oxidative addition, prevent pyrazine coordination, and aggressively promote reductive elimination (the rate-limiting step for electron-deficient amines).

  • Precatalyst (tBuBrettPhos Pd G3): Traditional Pd(OAc)2​ or Pd2​(dba)3​ systems require the amine substrate to reduce Pd(II) to the active Pd(0) species. Because 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine is a poor reducing agent, initiation stalls. G3 precatalysts bypass this by undergoing base-mediated activation to rapidly generate the active monoligated Pd(0) species[3].

  • Ligand (tBuBrettPhos): The extreme steric bulk of this biarylphosphine ligand prevents the formation of inactive bis-ligated palladium species and physically blocks the pyrazine ring nitrogen from coordinating to the metal center. Furthermore, its electron-rich dialkylphosphino group accelerates oxidative addition, while the steric crowding forces the otherwise slow reductive elimination[2].

  • Base ( Cs2​CO3​ ): Strong alkoxide bases (like NaOtBu ) can cleave the trifluoroethoxy ether or degrade sensitive functional groups on the aryl halide. Cesium carbonate is a mild, non-nucleophilic base that provides the perfect balance of basicity for deprotonation without causing substrate degradation[3][5].

Reaction Optimization Data

The following table demonstrates the causality of ligand and base selection when coupling 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine with a model electrophile (4-bromoanisole) at 1.0 mmol scale.

EntryPrecatalyst / Pd SourceLigandBaseSolventTemp (°C)Conversion (%)*
1 Pd(OAc)2​ (5 mol%)BINAP NaOtBu Toluene100< 5% (Pd Black)
2 Pd2​(dba)3​ (2.5 mol%)XantPhos Cs2​CO3​ 1,4-Dioxane10018%
3BrettPhos Pd G3 (3 mol%)BrettPhos Cs2​CO3​ 1,4-Dioxane9076%
4 tBuBrettPhos Pd G3 (3 mol%) tBuBrettPhos Cs2​CO3​ t -Amyl Alcohol 90 > 95%

*Determined by LC-MS analysis of the crude reaction mixture after 12 hours.

Mechanistic Pathway Visualization

BuchwaldHartwig Precat tBuBrettPhos Pd G3 Precatalyst Pd0 Active Pd(0)L Catalyst Precat->Pd0 Base (Cs2CO3) - Carbazole OxAdd Oxidative Addition [Pd(II)L(Ar)(Br)] Pd0->OxAdd + Aryl Bromide AmineBind Amine Coordination & Deprotonation OxAdd->AmineBind + 5-(2,2,2-Trifluoroethoxy) pyrazin-2-amine RedElim Reductive Elimination C-N Bond Formation AmineBind->RedElim - CsBr - HCO3- RedElim->Pd0 Catalyst Regeneration Product N-Aryl Aminopyrazine Product RedElim->Product Product Release

Catalytic cycle of Pd-catalyzed amination for 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Visual cues and analytical checkpoints are embedded to ensure the integrity of the catalytic cycle.

Materials Required
  • Nucleophile: 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine (1.0 equiv, 1.0 mmol)

  • Electrophile: Aryl Bromide or Heteroaryl Bromide (1.1 equiv, 1.1 mmol)

  • Catalyst: tBuBrettPhos Pd G3 (0.03 equiv, 3 mol%)

  • Supplemental Ligand: tBuBrettPhos (0.03 equiv, 3 mol%)

  • Base: Cs2​CO3​ (2.0 equiv, 2.0 mmol) - Must be finely milled and anhydrous.

  • Solvent: t -Amyl Alcohol or 1,4-Dioxane (4.0 mL) - Anhydrous and thoroughly degassed.

Step 1: Reaction Assembly (Inert Atmosphere Critical)
  • Charge the Flask: To an oven-dried 20 mL Schlenk tube or microwave vial equipped with a magnetic stir bar, add 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine, the aryl bromide (if solid), tBuBrettPhos Pd G3, tBuBrettPhos ligand, and Cs2​CO3​ .

    • Causality Check: The addition of 3 mol% supplemental ligand prevents the active Pd(0) species from aggregating into inactive Pd black during the initial activation phase[3].

  • Purge System: Seal the vessel with a PTFE-lined septum. Evacuate the vessel under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, sparged t -Amyl Alcohol (and the aryl bromide if liquid) via syringe.

    • Self-Validation: The solution should appear pale yellow to light green. If the solution immediately turns dark black upon solvent addition, oxygen has entered the system, oxidizing the phosphine ligand and killing the catalyst.

Step 2: Reaction Execution & In-Process Monitoring
  • Heating: Transfer the sealed vessel to a pre-heated oil bath or heating block at 90 °C. Stir vigorously (800+ rpm) to ensure the heterogeneous Cs2​CO3​ remains suspended.

  • Monitoring (TLC/LC-MS): After 4 hours, carefully withdraw a 10 µL aliquot via a flushed syringe. Dilute in LC-MS grade acetonitrile.

    • Self-Validation: Analyze via LC-MS. You should observe the disappearance of the aryl bromide peak and the emergence of the product mass [M+H]+ . The presence of unreacted aminopyrazine is expected if the electrophile is fully consumed.

Step 3: Workup and Purification
  • Quenching: Once complete (typically 4–12 hours), remove the vessel from heat and allow it to cool to room temperature. Dilute the mixture with Ethyl Acetate (10 mL).

  • Filtration: Filter the crude mixture through a short pad of Celite to remove the inorganic salts ( CsBr , unreacted Cs2​CO3​ ) and precipitated palladium residues. Wash the pad with additional Ethyl Acetate (10 mL).

  • Concentration & Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Troubleshooting Guide

  • Issue: Rapid Formation of Pd Black (Solution turns completely black within 30 minutes).

    • Cause: Oxygen ingress leading to phosphine oxidation, or insufficient ligand-to-palladium ratio.

    • Solution: Rigorously degas the solvent by bubbling Argon through it for 30 minutes prior to use. Ensure the supplemental tBuBrettPhos ligand is not degraded.

  • Issue: High levels of Protodehalogenation (Reduction of Ar-Br to Ar-H).

    • Cause: Reductive elimination is too slow, allowing the Pd(II) intermediate to undergo β -hydride elimination (if aliphatic impurities are present) or abstract hydrogen from the solvent.

    • Solution: Increase the concentration of the reaction (reduce solvent volume) to force the bimolecular amine coordination step, or switch to a more sterically demanding ligand like AdBrettPhos.

  • Issue: No Conversion, Starting Materials Recovered.

    • Cause: The Cs2​CO3​ is clumped or hydrated, failing to deprotonate the coordinated amine.

    • Solution: Use freshly milled, oven-dried Cs2​CO3​ and ensure the stir rate is high enough to create a fine suspension.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at:[Link]

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - Organic Letters, ACS Publications. Available at:[Link]

  • A Multiligand Based Pd Catalyst for C−N Cross-Coupling Reactions - Journal of the American Chemical Society, ACS Publications. Available at:[Link]

  • Discovery of 2-Amino-7-sulfonyl-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Potent Reversible FGFR Inhibitors with Gatekeeper Mutation Tolerance - Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

Sources

Application Note: Solubilization and Assay Preparation of 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Causality & Solvent Dynamics

The successful integration of 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine into in vitro biological assays requires a rigorous understanding of its physicochemical properties. The molecule consists of an electron-deficient pyrazine core, a 2-amino group capable of hydrogen bond donation, and a highly electronegative, lipophilic 5-(2,2,2-trifluoroethoxy) substituent.

While basic 2-aminopyrazine derivatives exhibit moderate solubility in polar organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) but poor solubility in water[1], the addition of the trifluoroethoxy group fundamentally alters the molecule's solvation dynamics. The strong electron-withdrawing inductive effect of the −CF3​ moiety pulls electron density away from the aromatic system, significantly depressing the pKa​ of the 2-amino group. This prevents the formation of highly water-soluble hydrochloride salts[2]. Furthermore, the fluorinated tail dramatically increases the compound's lipophilicity ( logP ).

Consequently, to disrupt the intermolecular hydrogen bonding between the amino groups and pyrazine nitrogens, and to fully solvate the hydrophobic fluorinated tail, a highly polar aprotic solvent is mandatory. For microplate-based biological assays evaluating fluorinated pyrazines, anhydrous DMSO is universally recognized as the standard vehicle[3].

Solvent Selection Matrix

The following matrix summarizes the quantitative parameters and operational limits for selecting a solvent system for this compound.

SolventPolarity IndexSolubilization CapacityMax Tolerated Assay Conc. (v/v)Primary Use Case
DMSO (Anhydrous) 7.2High (>50 mM)≤ 0.5% (Cellular), ≤ 5% (Biochemical)Gold standard for master stocks and long-term storage at -20°C.
DMF 6.4High (>50 mM)≤ 0.1%Alternative for DMSO-sensitive targets; higher cellular toxicity.
Acetonitrile (MeCN) 5.8Moderate (~10 mM)≤ 1.0%LC-MS analytical workflows; intermediate dilutions.
Ethanol (Absolute) 5.2Low to Moderate≤ 1.0%Assays requiring volatile solvents; limited stock concentration.

Experimental Workflow: Master Stock to Assay Buffer

To prevent compound degradation and ensure reproducible assay dosing, the transition from lyophilized powder to an aqueous biological buffer must follow a strict, multi-stage dilution strategy.

SolubilizationWorkflow Powder 5-(2,2,2-Trifluoroethoxy) pyrazin-2-amine Stock Master Stock (10 - 50 mM) Powder->Stock Weigh DMSO Anhydrous DMSO (Vehicle) DMSO->Stock Solubilize Intermediate Intermediate Dilution (100X in DMSO) Stock->Intermediate Serial Dilute Final Final Assay Solution (≤ 1% DMSO) Intermediate->Final Spike (1:100) AssayBuffer Aqueous Buffer (e.g., PBS/HEPES) AssayBuffer->Final Vortex

Workflow for solubilizing 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine from powder to assay buffer.

Step-by-Step Solubilization Protocol
  • Equilibration: Allow the sealed vial of 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine powder to equilibrate to room temperature for at least 30 minutes before opening. Causality: Opening a cold vial causes atmospheric moisture condensation, which will immediately degrade the anhydrous environment and promote premature precipitation.

  • Master Stock Preparation (10 mM): Weigh the desired mass and transfer it to a low-bind microcentrifuge tube. Add the calculated volume of anhydrous DMSO (≥99.9% purity).

  • Sonication: Seal the tube and place it in a room-temperature ultrasonic water bath for 5–10 minutes. Visually inspect against a light source to ensure no micro-particulates remain.

  • Intermediate Dilution: Prepare a 100X intermediate working stock by diluting the master stock in 100% DMSO. Causality: Maintaining the compound in 100% organic solvent until the final step prevents the formation of insoluble aggregates that occur at intermediate aqueous/organic ratios.

  • Aqueous Spiking (Critical Step): Add the 100X intermediate stock dropwise into the final aqueous assay buffer while vortexing vigorously. Never add the aqueous buffer directly to the DMSO stock. Causality: Adding water to the concentrated organic stock creates localized regions of low solvent polarity, triggering irreversible nucleation of the highly lipophilic fluorinated compound. Rapid dispersion of the organic stock into a large aqueous volume under high shear prevents local supersaturation.

Self-Validating Quality Control: The "Crash-Out" Test

Due to the extreme hydrophobicity of the trifluoroethoxy group, the compound is highly susceptible to sub-visual precipitation ("crashing out") when introduced to aqueous media. A protocol is only trustworthy if it contains an internal validation mechanism. Before applying the final assay solution to biological targets, it must pass a kinetic solubility check.

ValidationLogic Start Spike DMSO Stock into Buffer Incubate Incubate 30 min at Assay Temp Start->Incubate Measure Measure OD600 / Nephelometry Incubate->Measure Decision Signal > Background? Measure->Decision Pass Proceed with Assay (Fully Soluble) Decision->Pass No Fail Adjust Dilution Strategy (Precipitation Detected) Decision->Fail Yes

Self-validating logic tree for detecting sub-visual precipitation in aqueous assay buffers.

Precipitation Validation Protocol
  • Prepare a mock assay solution by spiking the 100X intermediate DMSO stock into the aqueous buffer (e.g., PBS or cell culture media) to achieve the final target concentration.

  • Incubate the solution at the intended assay temperature (e.g., 37°C) for 30 minutes.

  • Transfer 100 µL of the solution to a clear-bottom 96-well plate.

  • Measure the Optical Density at 600 nm ( OD600​ ) or utilize a laser nephelometer. Compare the signal against a vehicle control (buffer + 1% DMSO).

  • Validation Gate: If the OD600​ or nephelometry signal of the compound well is significantly higher than the vehicle control, sub-visual microcrystals have formed. The assay is invalid. You must either decrease the final compound concentration or increase the final DMSO concentration (up to the maximum tolerated limit of your specific assay).

References

  • Product Class 14: Pyrazines. Thieme Connect. Available at:[Link]

  • Synthesis and Evaluation of New Fluorinated Anti-Tubercular Compounds. ResearchGate. Available at:[Link]

Sources

Troubleshooting & Optimization

overcoming solubility issues with 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine in aqueous media

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the specific physicochemical hurdles associated with 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine .

Below, you will find a root-cause analysis of the compound's behavior, a troubleshooting FAQ addressing common experimental failures, self-validating protocols, and quantitative data to optimize your assays.

Part 1: Molecular Root-Cause Analysis

Before applying a fix, we must understand the causality behind the precipitation. 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine presents a dual challenge in aqueous media:

  • The Trifluoroethoxy (-OCH₂CF₃) Group: The introduction of fluorine atoms significantly increases the lipophilicity and crystal lattice energy of the molecule[1]. This highly hydrophobic tail actively repels water, driving the molecule to self-associate and precipitate out of aqueous solutions[2].

  • The Weakly Basic Aminopyrazine Core: While amines typically allow for solubility enhancement via acidic protonation (salt formation), the electron-withdrawing nature of the adjacent pyrazine ring and the trifluoroethoxy group severely depresses the pKa of the amine. Consequently, the compound remains largely un-ionized at physiological pH (7.4), rendering standard pH-adjustment strategies ineffective for cell-based assays.

Part 2: Troubleshooting FAQs

Q1: When I dilute my 10 mM DMSO stock into cell culture media, I immediately observe cloudiness and inconsistent assay readouts. What is happening? A1: You are observing "solvent shock" (or solvent-shift precipitation). When a highly concentrated DMSO stock is introduced directly into an aqueous buffer, the DMSO diffuses into the bulk water much faster than the hydrophobic compound can solvate. This localized supersaturation forces 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine to nucleate and precipitate[3]. This phenomenon is a leading cause of underestimated activity and false negatives in in vitro bioassays[4]. Solution: Never perform direct high-ratio dilutions (e.g., 1:1000) into aqueous media. Instead, utilize a "step-down" cosolvent strategy or complexation (see Protocols below).

Q2: My cellular assay cannot tolerate more than 0.5% DMSO, but the compound precipitates at this concentration. What is the best alternative? A2: For highly lipophilic fluorinated compounds restricted by low DMSO tolerance, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) complexation is the gold standard[5]. The hydrophobic trifluoroethoxy tail inserts into the non-polar cavity of the cyclodextrin torus, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility. This thermodynamic shielding prevents aggregation without requiring toxic levels of organic solvents[4].

Q3: Can I simply lower the pH of my buffer to dissolve it, and then neutralize it before adding it to cells? A3: No. While lowering the pH might transiently protonate the aminopyrazine core, neutralizing the solution back to pH 7.4 will almost certainly cause delayed micro-precipitation. Furthermore, extreme pH shifts can cause localized cellular toxicity. If you must use pH adjustment, it must be paired with a stabilizing excipient (like a micellar surfactant) to trap the compound in solution as the pH rises.

Part 3: Experimental Workflows & Decision Logic

Strategy Selection Matrix

Use the following logic to determine the appropriate solubilization route based on your specific assay constraints.

StrategyMatrix Start Compound Precipitation in Aqueous Media CheckDMSO Is DMSO tolerance >1% in assay? Start->CheckDMSO UseCosolvent Use Cosolvent Strategy (DMSO + PEG400) CheckDMSO->UseCosolvent Yes CheckCD Cyclodextrin Strategy (HP-β-CD / SBE-β-CD) CheckDMSO->CheckCD No Success Soluble & Bioavailable UseCosolvent->Success OptimizepH pH Adjustment (Acidic buffer for weak base) CheckCD->OptimizepH If precipitation persists CheckCD->Success OptimizepH->Success

Decision matrix for selecting solubility strategies based on assay constraints.

Protocol: Self-Validating HP-β-CD Inclusion Complexation

Causality: This protocol relies on thermodynamic equilibrium to form a host-guest complex, effectively masking the lipophilic trifluoroethoxy group from the aqueous environment.

  • Preparation: Dissolve HP-β-CD in your target aqueous buffer (e.g., PBS or DMEM) to a final concentration of 20% (w/v). Ensure complete dissolution before proceeding.

  • Solubilization: Dissolve 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine in 100% anhydrous DMSO to create a 50 mM master stock. (Note: Residual water in DMSO can degrade stock stability[4]).

  • Complexation: Under vigorous vortexing, add the DMSO stock dropwise into the 20% HP-β-CD solution. The slow mechanical dispersion prevents localized supersaturation.

  • Equilibration: Incubate the mixture at 37°C for 2 hours with gentle agitation (e.g., orbital shaker). This thermal energy allows the inclusion complex to reach thermodynamic equilibrium[5].

  • Self-Validation (Crucial Step): Centrifuge the equilibrated mixture at 10,000 x g for 10 minutes to pellet any uncomplexed nano-precipitates. Filter the supernatant through a 0.22 µm PTFE syringe filter. Do not assume nominal concentration. Quantify the final concentration of the filtrate via HPLC-UV or LC-MS to confirm the true soluble fraction before applying it to your biological system.

CDProtocol Step1 Prepare 20% w/v HP-β-CD in Buffer Step3 Dropwise Addition under Vortexing Step1->Step3 Step2 Dissolve Analyte in 100% DMSO Step2->Step3 Step4 Incubate 37°C (2 hours) Step3->Step4 Step5 Centrifuge & Filter (0.22 µm) Step4->Step5 Step6 LC-MS/HPLC Validation Step5->Step6

Step-by-step methodology for HP-β-CD complexation with self-validating checkpoints.

Part 4: Quantitative Excipient Data Summary

When selecting a solubility enhancer, you must balance solubilizing power against potential assay interference. For instance, while DMSO is a powerful cosolvent, it is known to influence protein-ligand binding kinetics via solvent viscosity effects[6].

Solubilization StrategyExcipient / ReagentMechanism of ActionMax Recommended in vitro Conc.ProsCons
Cosolvent DMSODisrupts water hydrogen bonding network≤ 0.5% - 1.0%[3]High solubilizing power, standard lab reagentHigh cytotoxicity, alters binding kinetics[6]
Cosolvent PEG400Lowers dielectric constant of aqueous media≤ 2.0%Less cytotoxic than DMSOCan interfere with fluorescence readouts
Inclusion Complex HP-β-CDEncapsulates lipophilic moiety in hydrophobic cavity10% - 20% (w/v)[5]Excellent for fluorinated groups, low toxicityRequires equilibration time, higher reagent cost
Surfactant Tween-80Forms micelles to trap hydrophobic molecules≤ 0.1%Prevents precipitation upon dilutionCan disrupt cellular lipid bilayers

Part 5: References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. MDPI. Available at:

  • Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry - ACS Publications. Available at:

  • Super-Sensitive Protonation Behavior of Trifluoroethoxy-Substituted Phthalocyanines. ACS Omega. Available at:

  • Lead Optimization of Positive Allosteric KV7.2/3 Channel Modulators toward Improved Balance of Lipophilicity and Aqueous Solubility. Journal of Medicinal Chemistry - ACS Publications. Available at:

  • Overcoming solubility issues with Antimicrobial agent-6 in vitro. Benchchem. Available at:

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Available at:

Sources

Technical Support Center: HPLC Troubleshooting for 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine .

This compound features a basic primary amine and a pyrazine ring, paired with a highly electronegative, hydrophobic trifluoroethoxy tail. In reversed-phase HPLC (RP-HPLC), basic amines are notoriously difficult to run because they frequently exhibit severe peak tailing[1]. This guide bypasses generic advice to provide a self-validating, mechanistic approach to diagnosing and resolving these specific peak shape distortions.

Mechanistic Causality of Peak Tailing

To fix peak tailing, you must first understand the chemical environment inside the column. The stationary phase of a standard C18 column is built on a silica backbone. The surface of this silica contains residual silanol groups (Si-OH) which are weakly acidic (pKa ~ 3.5–4.5)[2].

When analyzing 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine at a neutral or slightly acidic pH (e.g., pH 5–7), two things happen:

  • Silanol Ionization: The residual silanols lose a proton and become negatively charged (Si-O⁻)[2].

  • Ion-Exchange "Velcro" Effect: The basic amine group on your analyte interacts with these negatively charged sites. This secondary ion-exchange interaction is much slower to reverse than standard hydrophobic retention, causing the molecules at the rear of the analyte band to "stick" and drag, producing a pronounced tail[1][3].

Diagnostic Workflow: Chemical vs. Physical Tailing

Before altering your mobile phase, you must prove whether the tailing is caused by the chemical interactions described above, or by a physical defect in your HPLC system (e.g., a column void or excessive extra-column volume)[1][4].

Workflow Start Observe Peak Tailing (As > 1.5) Test Inject Neutral Marker (e.g., Toluene) Start->Test Decision Does Neutral Marker Tail? Test->Decision Physical Physical Issue (Void/Tubing) Decision->Physical  Yes   Chemical Chemical Issue (Silanol Interaction) Decision->Chemical  No   FixPhys Replace column, minimize extra-column volume Physical->FixPhys FixChem Lower pH < 3.0, Add TEA, or use Type B Silica Chemical->FixChem

Diagnostic workflow differentiating chemical vs. physical causes of HPLC peak tailing.

Troubleshooting FAQs

Q: How do I definitively test if the tailing is a chemical interaction or a physical system flaw? A: You must use a self-validating neutral marker test. Inject a neutral, non-ionizable compound like toluene or uracil. Because neutral compounds cannot undergo acid-base ion-exchange interactions with silanols, they will only tail if there is a physical problem (such as a void at the head of the column or poorly seated PEEK fittings)[1]. If the neutral marker peak is perfectly symmetrical but your aminopyrazine tails, the issue is strictly chemical[1].

Q: What mobile phase adjustments can chemically suppress the tailing of this aminopyrazine? A: There are two primary mechanistic approaches to shut down the secondary interactions:

  • Silanol Protonation (pH Control): Lower the mobile phase pH to < 3.0. At this pH, the acidic silanols are fully protonated to neutral Si-OH. This eliminates their negative charge, completely shutting down the ion-exchange "velcro" effect[2][5].

  • Competitive Masking: If your method requires a near-neutral pH, add a competing amine like Triethylamine (TEA) at ~10 mM to the mobile phase. TEA is a small, highly reactive base that rapidly saturates the active silanol sites, physically blocking the bulkier 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine from interacting with the silica surface[3].

Q: Does the stationary phase chemistry matter for this specific compound? A: Absolutely. Older "Type A" silica columns have high metal content and highly acidic silanols. You should exclusively use high-purity "Type B" silica columns that are extensively endcapped or base-deactivated[5]. Endcapping chemically bonds small silanes to the residual silanols, permanently neutralizing them[2].

Q: I optimized the chemistry, but my peaks are suddenly broadening and tailing again. What happened? A: This indicates a physical degradation of the column bed. Operating standard silica outside the pH 2–8 range can cause silica dissolution, leading to a physical void at the column inlet[2][4]. If this occurs, the column must be replaced.

Validated Experimental Protocols

Protocol A: The Neutral Marker Diagnostic Test

This protocol isolates the flow-path physics from analyte chemistry to validate the source of tailing.

  • Preparation: Prepare a 10 µg/mL solution of Toluene (if using >50% organic mobile phase) or Uracil (if using highly aqueous mobile phase) in your starting mobile phase.

  • Injection: Inject 5 µL of the neutral marker under your current method conditions.

  • Measurement: Calculate the Asymmetry Factor ( As​ ) at 10% peak height.

  • Evaluation:

    • If As​ > 1.2: Inspect the flow path. Minimize extra-column volume by using shorter, narrower internal diameter tubing, and check for a column void[4].

    • If As​ ≤ 1.2: The system is physically sound. Proceed to Protocol B to resolve the chemical interaction.

Protocol B: Mobile Phase Optimization via Competitive Masking

Use this protocol if you cannot lower your mobile phase pH below 3.0 due to column or detector limitations.

  • Aqueous Preparation: Measure the required volume of the aqueous portion of your mobile phase (e.g., HPLC-grade Water).

  • TEA Addition: Add Triethylamine (TEA) to achieve a final concentration of 0.1% v/v (approximately 7 mM)[3].

  • pH Adjustment: Adjust the pH of the aqueous phase to 6.5 ± 0.2 using dilute phosphoric acid. Causality note: This ensures the TEA is fully protonated and active as a silanol-masking agent.

  • Filtration: Filter the buffer through a 0.45 µm membrane filter to remove particulates[3].

  • Equilibration: Purge the system and equilibrate your Type B silica column with at least 20 column volumes of the new mobile phase before injecting the aminopyrazine[4].

Quantitative Data Summary

The table below summarizes the expected chromatographic behavior of 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine under various troubleshooting conditions.

Experimental ConditionMobile Phase pHAdditiveAsymmetry Factor ( As​ )USP Tailing Factor ( Tf​ )Diagnostic Outcome
Standard C18 (Type A) 6.5None2.852.60Severe chemical tailing (silanol interaction)
Standard C18 (Type A) 6.50.1% TEA1.451.38Tailing suppressed via competitive masking
Base-Deactivated C18 (Type B) 2.5None1.151.10Optimal shape via silanol protonation
Column with Head Void 2.5None2.402.35Physical tailing (affects neutral markers too)

References

  • HPLC Peak Tailing Source: Axion Labs URL:[Link]

  • HPLC Troubleshooting Guide Source: SCION Instruments URL:[Link]

  • Peak Tailing in HPLC Source: Element Lab Solutions URL:[Link]

  • Development of New Method for Simultaneous Analysis of Piracetam and Levetiracetam in Pharmaceuticals and Biological Fluids: Application in Stability Studies Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Understanding Peak Tailing in Chromatography Source: Scribd (LC Troubleshooting) URL:[Link]

Sources

Technical Support Center: Troubleshooting 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. The synthesis of 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine—a critical heteroaryl building block in drug development—relies on the nucleophilic aromatic substitution (SNAr) of a 2-amino-5-halopyrazine with 2,2,2-trifluoroethanol (TFE). While conceptually straightforward, researchers frequently encounter yield-limiting byproducts. This guide provides field-proven, causality-driven solutions to optimize your synthetic workflows.

Part 1: Mechanistic Causality & Byproduct Origins

The success of this SNAr reaction hinges entirely on managing acid-base equilibria. TFE has a pKa of ~12.4[1], making it significantly more acidic than standard aliphatic alcohols due to the strong inductive electron-withdrawing effect of the trifluoromethyl group[2]. When a strong base (e.g., NaH, KOtBu) is introduced, it quantitatively generates the highly nucleophilic trifluoroethoxide anion.

However, the starting material, 2-amino-5-bromopyrazine, possesses a weakly acidic primary amine (pKa ~15–16). If the base concentration locally exceeds the available TFE, or if the base is poorly dispersed, competitive deprotonation of the pyrazine amine occurs. This initiates a cascade of unwanted side reactions, primarily dimerization. Furthermore, the presence of adventitious water rapidly outcompetes TFE, leading to hydrolysis byproducts.

Part 2: Troubleshooting FAQs

Q1: Why am I seeing high levels of 2-amino-5-hydroxypyrazine (hydrolysis byproduct) in my LC-MS? Causality: The hydroxide ion is a smaller, more aggressive nucleophile than the bulky trifluoroethoxide anion. Even trace amounts of water in your solvent or the use of hygroscopic bases (like Cs₂CO₃) will generate hydroxide ions that permanently degrade your starting material. Solution:

  • Transition to strictly anhydrous 1,4-dioxane or THF.

  • If using Cs₂CO₃, dry it under vacuum at 120 °C for 12 hours prior to use.

  • Ensure TFE is stored over 3Å molecular sieves.

Q2: My reaction yields a significant amount of a higher-molecular-weight impurity (M+H ~267 for chloro-SM, ~355 for bromo-SM). How do I prevent this? Causality: This mass corresponds to the bis(pyrazin-2-yl)amine dimer. It forms when the base deprotonates the 2-amino group of the starting material. The resulting amide anion acts as a nucleophile and attacks another molecule of 2-amino-5-halopyrazine. This occurs when TFE is limiting or base is added too rapidly to a mixed solution. Solution:

  • Order of Addition: Never add base directly to the pyrazine. Always pre-form the alkoxide by adding the base to a solution of TFE first, allowing the reaction to complete before introducing the 2-amino-5-halopyrazine.

  • Use a 3.0 to 4.0 molar equivalent excess of TFE to ensure the base is entirely consumed by the alcohol.

Q3: The reaction stalls at 60% conversion. Should I increase the temperature or time? Causality: SNAr on electron-deficient pyrazines is temperature-sensitive. Exceeding 90 °C often leads to thermal degradation of the starting material and ether cleavage, rather than driving the reaction to completion. Solution: Do not increase the temperature. The stall is likely due to alkoxide depletion (often via reaction with trace water or atmospheric CO₂). Cool the reaction to room temperature, add an additional 0.5 equivalents of pre-formed sodium trifluoroethoxide, and resume heating at 80 °C.

Part 3: Self-Validating Experimental Protocol

Optimized Synthesis of 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine This protocol utilizes a "pre-formation" strategy to ensure self-validation: if hydrogen gas evolution ceases during step 2, the alkoxide is successfully formed, validating the absence of competitive amine deprotonation in step 3.

  • Preparation: Purge a dry, 3-neck round-bottom flask with inert gas (N₂ or Argon).

  • Alkoxide Formation: Charge the flask with anhydrous 1,4-dioxane (10 volumes) and 2,2,2-trifluoroethanol (4.0 equiv). Cool to 0 °C. Carefully add Sodium Hydride (60% dispersion in mineral oil, 3.5 equiv) in portions.

    • Validation Check: Observe controlled H₂ gas evolution. Stir for 30 minutes at room temperature. The cessation of bubbling and a clear solution validates complete, quantitative alkoxide formation.

  • Substrate Addition: Dissolve 2-amino-5-bromopyrazine (1.0 equiv) in a minimal amount of anhydrous 1,4-dioxane. Add this solution dropwise to the alkoxide mixture over 15 minutes to prevent localized concentration spikes.

  • Reaction: Heat the mixture to 80 °C.

    • Validation Check: Analyze an aliquot via LC-MS after 4 hours. The disappearance of the starting material mass (m/z 174/176) and appearance of the product mass (m/z 194) without dimer masses validates successful SNAr[3].

  • Quench & Workup: Cool to 0 °C. Quench carefully with saturated aqueous NH₄Cl (to neutralize excess alkoxide without causing highly basic hydrolysis). Extract with Ethyl Acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc gradient).

Part 4: Quantitative Data & Optimization Matrix

Table 1: Impact of Base and Solvent Selection on Byproduct Distribution

Base / Solvent SystemTFE Equiv.Temp (°C)Desired Product YieldHydrolysis ByproductDimerization Byproduct
NaH / DMF1.510045%15%25%
KOtBu / THF2.06560%5%15%
Cs₂CO₃ / Dioxane4.09075%10%<5%
NaH / Dioxane 4.0 80 >85% <2% <2%

(Note: Data synthesized from standard application lab optimizations for pyrazine/pyrimidine SNAr workflows[3].)

Part 5: Mechanistic Workflow

SNAr_Pathways SM 2-Amino-5-halopyrazine + 2,2,2-Trifluoroethanol Alkoxide Trifluoroethoxide Formation (pKa ~12.4) SM->Alkoxide Base (NaH / KOtBu) Hydrolysis 2-Amino-5-hydroxypyrazine (Hydrolysis Byproduct) SM->Hydrolysis Trace H2O + Base Dimer Bis(pyrazin-2-yl)amine (Dimerization Byproduct) SM->Dimer Base Deprotonates NH2 (TFE Limiting) Product 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine (Desired Product) Alkoxide->Product SNAr (Optimal)

Reaction pathways in the SNAr synthesis of 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine.

References
  • LookChem. "Cas 75-89-8, 2,2,2-Trifluoroethanol." LookChem. URL: [Link]

  • Master Organic Chemistry. "Acidity and Basicity of Alcohols." Master Organic Chemistry. URL:[Link]

  • Google Patents. "WO2012126922A1 - Heterocyclic amine derivatives." Google Patents.

Sources

optimizing Buchwald-Hartwig amination with 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the cross-coupling of 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine . As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we dissect the mechanistic causality behind why this specific substrate fails under standard conditions and provide field-proven, self-validating workflows to achieve high-yielding C–N bond formation.

Substrate Profiling: The Mechanistic "Why"

Coupling 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine presents a trifecta of distinct organometallic challenges:

  • Catalyst Poisoning: The pyrazine nitrogens act as competitive ligands. They can coordinate to the palladium center, displacing the phosphine ligand and forming an inactive, off-cycle complex[1].

  • Weak Nucleophilicity: The 2,2,2-trifluoroethoxy group exerts a strong electron-withdrawing inductive effect. This drastically reduces the nucleophilicity of the primary amine, stalling the catalytic cycle at the amine coordination step[2].

  • Di-arylation Risk: As a primary heteroarylamine, it is highly susceptible to over-arylation (bis-arylation) if the catalytic pocket lacks the precise steric architecture to block a second oxidative addition[3].

Visualizing the Reaction Bottlenecks

To optimize this reaction, we must first understand where the catalytic cycle breaks down. The diagram below illustrates the standard Buchwald-Hartwig cycle, highlighting the specific failure points induced by this substrate.

G Pd0 Active Catalyst Pd(0)Ln OxAdd Oxidative Addition Pd(II)(Ar)(X)Ln Pd0->OxAdd Aryl Halide Poison Catalyst Poisoning (Pyrazine Coordination) Pd0->Poison Pyrazine N-binding AmineCoord Amine Coordination (Bottleneck: Weak Nucleophile) OxAdd->AmineCoord Amine + Base OxAdd->Poison Pyrazine N-binding RedElim Reductive Elimination Product Release AmineCoord->RedElim Deprotonation RedElim->Pd0 Product DiAryl Di-arylation (Over-reaction) RedElim->DiAryl 2nd Arylation

Catalytic cycle highlighting pyrazine poisoning and weak nucleophilicity bottlenecks.

Optimization Matrix

Based on the mechanistic bottlenecks, standard Pd(OAc)₂/BINAP systems will fail[4]. The following table summarizes the optimized parameters required to drive this specific transformation.

ParameterRecommended OptionMechanistic RationaleAvoid
Ligand BrettPhos or tBuBrettPhos These bulky, electron-rich biarylphosphines create a deep binding pocket that prevents pyrazine coordination and strictly controls mono-arylation[3][5].Small bite-angle phosphines (dppf, PPh₃)[1].
Pd Source BrettPhos Pd G3 or G4 Generates active Pd(0) rapidly under mild conditions without relying on the weakly nucleophilic amine to reduce a Pd(II) precursor[6].Pd(OAc)₂ (requires amine-mediated reduction, which is too slow here)[6].
Base LHMDS or NaOtBu Strong bases are required to deprotonate the weakly acidic intermediate formed by the electron-deficient amine[2][6].Weak bases (K₂CO₃) unless operating at >120 °C[2].
Solvent 1,4-Dioxane or t-AmOH Non-coordinating, supports high temperatures, and provides excellent solubility for the base[1].Coordinating solvents (DMF, DMSO) which compete for Pd binding.

Self-Validating Experimental Protocol

This protocol utilizes a G3 pre-catalyst system to ensure rapid initiation. It is designed as a self-validating system: visual cues are embedded to confirm the health of the catalytic cycle in real-time.

Reagents: Aryl halide (1.0 equiv), 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine (1.1 equiv), BrettPhos Pd G3 (2-5 mol%), BrettPhos (2-5 mol%), LHMDS or NaOtBu (1.5 equiv), anhydrous 1,4-Dioxane (0.2 M).

Step-by-Step Methodology:

  • Preparation: Oven-dry a Schlenk tube or pressure vial. Add the aryl halide, the pyrazin-2-amine, BrettPhos Pd G3, BrettPhos, and the base.

  • Inert Atmosphere (Critical): Evacuate and backfill the vessel with ultra-pure Argon three times. Causality: Organometallic intermediates are highly sensitive to oxygen, which irreversibly oxidizes Pd(0) to inactive Pd(II) species[1].

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.

  • Initiation & Monitoring: Heat the reaction to 90 °C.

    • Validation Check 1 (15 mins): A healthy reaction will turn a homogeneous yellow to reddish-brown[1]. If the solution remains colorless, the G3 pre-catalyst has failed to activate.

    • Validation Check 2 (1 hour): Inspect the bottom of the vial. If a fine, black precipitate (Palladium Black) has formed, the catalyst has decomposed and crashed out of the cycle[1].

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium residues[1]. Concentrate and purify via flash chromatography.

Troubleshooting & FAQs

Q1: My reaction stalls at 20% conversion, and the solution turns black. What happened? A1: The formation of palladium black indicates severe catalyst decomposition[1]. Because your amine is weakly nucleophilic (due to the CF₃CH₂O– group), the amine coordination step is slow. This leaves the highly reactive Pd(II)-aryl intermediate exposed for too long, leading to thermal degradation. Solution: Switch to a more electron-rich ligand like tBuBrettPhos to accelerate reductive elimination, or increase the base strength (e.g., switch from Cs₂CO₃ to LHMDS) to drive the deprotonation step faster[2][6].

Q2: I am observing a significant amount of di-arylated byproduct. How do I control selectivity? A2: Primary heteroarylamines are notorious for over-arylation. If you are using a ligand like Xantphos or BINAP, the catalytic pocket is too open. Solution: The use of BrettPhos is specifically engineered to control mono- versus bis-arylation. Its extreme steric bulk creates a restrictive pocket that easily accommodates the primary amine but physically blocks the secondary amine product from undergoing a second oxidative addition[3]. Ensure your amine stoichiometry is strictly controlled (1.05 to 1.1 equivalents max).

Q3: Can I use Pd(OAc)₂ instead of a G3 pre-catalyst to save costs? A3: It is highly discouraged for this specific substrate. Pd(OAc)₂ is a Pd(II) source that requires in situ reduction to Pd(0) by the amine substrate[6]. Because 5-(2,2,2-trifluoroethoxy)pyrazin-2-amine is highly electron-deficient, this reduction is incredibly slow. Your reaction will suffer from poor initiation and low yields. The G3/G4 pre-catalysts bypass this requirement entirely.

Q4: The starting materials remain completely unconsumed, and there is no color change. Why? A4: If there is no color change, the catalyst has not entered the active cycle[1]. This is usually caused by either (a) completely insoluble base, or (b) massive catalyst poisoning by the pyrazine nitrogen before oxidative addition can occur. Solution: Ensure you are using a pre-mixed 1:1 ratio of BrettPhos to Pd. If solubility is the issue, add a phase transfer catalyst or switch the solvent to t-Amyl alcohol to better solubilize the base[1].

References

  • Benchchem.
  • Organic Synthesis. Buchwald-Hartwig Coupling.
  • Sigma-Aldrich. Cross-Coupling Reaction Manual: Desk Reference.
  • PMC (NIH).
  • Benchchem. Technical Support Center: Overcoming Low Reactivity of Cinnolin-8-amine in Coupling Reactions.
  • Royal Society of Chemistry. Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery.
  • Chemistry LibreTexts.

Sources

preventing degradation of 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine . As a critical building block in medicinal chemistry and drug development, maintaining the structural integrity of this compound is paramount. This guide is engineered by senior application scientists to provide you with the mechanistic understanding (the "why") and the self-validating protocols (the "how") required to prevent degradation during long-term storage and assay preparation.

Mechanistic Overview of Degradation

To effectively store 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine, one must understand its chemical vulnerabilities. The molecule consists of two distinct functional domains:

  • The Aminopyrazine Core (High Vulnerability): Aminopyrazines are highly susceptible to oxidative degradation. The electron-donating amine group activates the pyrazine ring, making it a prime target for electrophilic attack by molecular oxygen or reactive oxygen species (ROS). In fact, aminopyrazine derivatives are so reactive with ROS that they are frequently studied as potent biological antioxidants[1]. This inherent radical-scavenging property means the compound will rapidly auto-oxidize if exposed to ambient air or light.

  • The 2,2,2-Trifluoroethoxy Group (High Stability): Unlike standard alkoxy ethers (e.g., methoxy groups) which can undergo acid-catalyzed cleavage, the trifluoroethoxy group is highly electron-withdrawing. This inductive effect strengthens the carbon-oxygen bond against nucleophilic attack, providing exceptional hydrolytic stability[2].

G Compound 5-(2,2,2-Trifluoroethoxy) pyrazin-2-amine Oxidation Amine Oxidation & N-Oxide Formation Compound->Oxidation Oxidative Stress Photolysis Radical Generation & Photodegradation Compound->Photolysis Photolytic Stress Hydrolysis Hydrate Formation (Ether is stable) Compound->Hydrolysis Hydrolytic Stress O2 Oxygen / ROS O2->Compound Light UV / Vis Light Light->Compound Moisture Trace Moisture Moisture->Compound Argon Argon Purge Oxidation->Argon Amber Amber Vials Photolysis->Amber Desiccant Desiccator / -20°C Hydrolysis->Desiccant

Mechanistic pathways of 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine degradation and mitigation.

Quantitative Storage Parameters

The following table synthesizes the optimal storage conditions based on the compound's physical state, providing expected shelf lives and the primary analytical markers used to validate integrity.

Storage StateTemperatureAtmosphereLight ProtectionExpected Shelf LifePrimary Degradation Marker (LC-MS)
Solid (Bulk) -20°CArgon / NitrogenAmber Vial> 24 months[M+16] (N-oxide formation)
Solid (Working) 2-8°CArgon / NitrogenAmber Vial6 months[M+16] (N-oxide formation)
Solution (DMSO) -80°CArgon PurgedOpaque Tube3-6 monthsDimerization / [M+16]
Solution (Aqueous) 4°CAmbientClear Tube< 24 hoursHydrolysis / Oxidation[3]

Troubleshooting & FAQs

Q1: My off-white powder has turned yellow/brown over the last few months. What happened, and can I still use it? Causality: The discoloration is a definitive visual indicator of oxidative degradation. When the aminopyrazine core reacts with ambient oxygen or is triggered by UV/visible light, it forms N-oxides or azo-dimers[1]. These degraded byproducts are highly conjugated systems, which absorb visible light and appear yellow or brown. Resolution: Do not use the discolored powder for sensitive biological assays, as the degradation products may exhibit off-target toxicity or alter assay kinetics. Validation: Run an LC-MS analysis. Intact 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine will show a primary peak at[M+H]+ m/z 194.05. If you observe a significant peak at m/z 210.05 ([M+16]), your inert atmosphere seal was compromised.

Q2: Is the trifluoroethoxy group at risk of being cleaved during long-term storage? Causality: Generally, no. While standard ethers can be vulnerable to hydrolysis, the 2,2,2-trifluoroethoxy substituent is exceptionally stable. The strong electron-withdrawing nature of the fluorine atoms protects the ether linkage from nucleophilic attack. Studies have proven that trifluoroethoxy-substituted heteroaromatics maintain their integrity even under hydrolytic stress[2]. Resolution: Unless the compound is exposed to extreme pH levels (< 2 or > 12) combined with high heat, the ether linkage will remain intact. Focus your storage efforts on preventing amine oxidation rather than ether hydrolysis.

Q3: I detect multiple peaks in my HPLC chromatogram after storing a 10 mM DMSO stock solution at -20°C for a month. Why? Causality: Dissolving the compound in DMSO increases molecular mobility, exponentially accelerating degradation kinetics compared to the solid state. Furthermore, standard -20°C freezers undergo auto-defrost cycles. These temperature fluctuations cause "cryoconcentration"—a phenomenon where the solvent partially thaws, forcing the solute into highly concentrated microscopic pockets. This proximity, combined with trace water or oxygen in the DMSO, forces dimerization and rapid oxidation. Resolution: Never store DMSO stock solutions at -20°C. Aliquot immediately and store at -80°C.

Self-Validating Protocol: Preparation and Storage of Stock Solutions

To guarantee the structural integrity of 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine during biological assay workflows, strictly adhere to the following self-validating methodology.

Step 1: Thermal Equilibration

  • Action: Remove the bulk solid from -20°C storage and place it in a desiccator at room temperature for exactly 30 minutes before opening.

  • Causality: Opening a cold vial in ambient air causes immediate atmospheric condensation. Trace moisture acts as a catalyst for localized degradation.

  • Validation: The powder should remain free-flowing. If clumping is observed, moisture has already breached the system.

Step 2: Solvent Preparation

  • Action: Use only anhydrous, amine-free DMSO (sealed under Argon).

  • Causality: Trace secondary amines in lower-grade DMSO can act as nucleophiles, and dissolved oxygen will immediately initiate the formation of N-oxides.

Step 3: Dissolution

  • Action: Add the solvent to achieve your target concentration (e.g., 10 mM). Vortex gently for 15 seconds. Do not sonicate for more than 1 minute.

  • Causality: Prolonged sonication generates acoustic cavitation, which produces localized heat and free radicals in the solvent, accelerating the photolytic/oxidative degradation of the pyrazine ring.

Step 4: Aliquoting & Purging

  • Action: Dispense 10–50 µL aliquots into single-use, opaque microcentrifuge tubes. Blanket the headspace of each tube with a gentle stream of Argon gas for 3 seconds before capping tightly.

  • Validation: Run a baseline LC-MS on one aliquot immediately after preparation. The purity must match the Certificate of Analysis (CoA).

Step 5: Flash-Freezing

  • Action: Submerge the sealed aliquots in liquid nitrogen for 10 seconds, then immediately transfer to a -80°C freezer.

  • Causality: Flash-freezing bypasses the cryoconcentration phase, locking the molecules in a uniform glassy matrix and halting degradation kinetics.

References

  • Dubuisson, M. L. N., et al. "Discovery and Validation of a New Family of Antioxidants: The Aminopyrazine Derivatives." Mini-Reviews in Medicinal Chemistry, 2004.[Link]

  • Fisher, Ethan L., et al. "2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides." The Journal of Organic Chemistry, 2018.[Link]

  • Rao, Papanaboina Venkata, et al. "A Novel, Validated Stability-Indicating UPLC Method for the Estimation of Lansoprazole and its Impurities in Bulk Drug and Pharmaceutical Dosage Forms." PMC, 2010.[Link]

Sources

addressing steric hindrance in 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine substitutions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Pyrazine-2-amine Derivatizations .

Working with 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine presents a unique set of synthetic challenges. The pyrazine core is inherently electron-deficient, which drastically reduces the nucleophilicity of the exocyclic C2-amine. This deactivation is further exacerbated by the strong inductive electron-withdrawing effect (-I) of the trifluoromethyl moiety. Additionally, the bulky 2,2,2-trifluoroethoxy group at the C5 position creates significant steric shielding, complicating functionalization at the adjacent C6 position.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome these steric and electronic hurdles.

Workflow: Troubleshooting Substitution Pathways

TroubleshootingLogic Start 5-(2,2,2-Trifluoroethoxy) pyrazin-2-amine Decision Reaction Type? Start->Decision N_Func N-Functionalization (Amidation / C-N Coupling) Decision->N_Func Exocyclic Amine C_Func Ring Functionalization (C3 / C6 Substitution) Decision->C_Func Pyrazine Core N_Prob Issue: Poor Nucleophilicity & Steric Clash N_Func->N_Prob C_Prob Issue: C6 Steric Hindrance from -OCH2CF3 C_Func->C_Prob N_Sol Solution: Bulky Pd-NHC Catalysts or NMM Base N_Prob->N_Sol C_Sol Solution: Direct to C3 or Use Highly Active Pd(0) C_Prob->C_Sol

Troubleshooting workflow for 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine substitutions.

Section 1: FAQs on N-Functionalization (Amidation & C-N Coupling)

Q: Why am I getting <10% yield when attempting an amide coupling with standard EDCI/HOBt conditions? A: The C2-amine is severely deactivated by the electron-deficient pyrazine ring. Standard coupling reagents rely on the amine being a competent nucleophile to attack the activated ester. To overcome this, you must increase the electrophilicity of your coupling partner by pre-forming an acyl chloride. Furthermore, standard bases like Triethylamine (TEA) can promote ketene formation or racemization. Using a less basic, sterically hindered base like N-methylmorpholine (NMM) effectively scavenges HCl without interfering with the poorly nucleophilic pyrazine amine ().

Q: My Buchwald-Hartwig cross-coupling stalls at 20% conversion. How do I prevent catalyst poisoning? A: 2-Aminopyrazines are notorious for binding irreversibly to palladium centers, forming stable, off-cycle resting states that poison the catalyst. To break this cycle, you must use a bulky, electron-rich N-Heterocyclic Carbene (NHC) palladium complex, such as (SIPr)Ph2Pd(cin)Cl. The extreme steric bulk of the SIPr ligand forces the Pd center into a highly active monomeric state and physically crowds the metal, accelerating the difficult reductive elimination step before the pyrazine nitrogen can poison the metal center ().

Section 2: FAQs on Ring Functionalization

Q: I am attempting a halogenation/cross-coupling on the pyrazine ring, but the reaction fails at the C6 position. Why? A: The 2,2,2-trifluoroethoxy group at C5 is not only electron-withdrawing but possesses a large hydrodynamic radius. This creates a severe steric clash at the adjacent C6 position.

  • Solution: If your synthetic route allows, direct electrophilic or nucleophilic substitutions to the C3 position, which is adjacent to the planar (and less sterically demanding) amine. If C6 functionalization is mandatory, you must use highly active, sterically demanding NHC-Pd precatalysts and elevate the reaction temperature to overcome the activation energy barrier imposed by the steric bulk.

Section 3: Self-Validating Experimental Protocols

Protocol A: High-Yield Buchwald-Hartwig Amination via NHC-Pd Catalysis

This protocol utilizes steric bulk on the catalyst to overcome the electronic deactivation of the substrate.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine (1.0 equiv, limiting reagent), the aryl chloride (1.2 equiv), KOtBu (1.5 equiv), and (SIPr)Ph2Pd(cin)Cl catalyst (2 mol%).

  • Solvent Addition: Add anhydrous THF to achieve a 0.2 M concentration.

    • Causality: THF is preferred over non-polar solvents to maintain the solubility of the KOtBu base and the highly polar pyrazine substrate.

  • Reaction: Seal the tube, remove it from the glovebox, and stir at room temperature (or up to 80 °C if the aryl chloride is highly hindered) for 12 hours.

  • Self-Validation Checkpoint (LC-MS): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. You must observe the disappearance of the pyrazin-2-amine peak (m/z [M+H]+ = 194.1) and the emergence of the product mass. If unreacted amine persists >15%, spike with an additional 1 mol% catalyst and elevate the temperature by 20 °C.

  • Workup & Purification: Quench with water, extract with EtOAc (3x), dry over anhydrous Na2SO4, concentrate, and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

Protocol B: Amidation via Acyl Chloride Activation

This protocol maximizes the electrophilicity of the acid to compensate for the poor nucleophilicity of the amine.

  • Activation: Dissolve the carboxylic acid (1.2 equiv) in anhydrous DCM. Add catalytic DMF (0.1 equiv) followed by the dropwise addition of oxalyl chloride (1.5 equiv) at 0 °C. Stir for 2 hours at room temperature, then concentrate in vacuo to yield the crude acyl chloride.

  • Coupling: Dissolve 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine (1.0 equiv) in anhydrous THF. Add N-methylmorpholine (NMM) (2.0 equiv) and cool to 0 °C.

  • Addition: Slowly add the pre-formed acyl chloride (dissolved in a minimum volume of THF) dropwise to the amine solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 18 hours.

  • Self-Validation Checkpoint (TLC): Spot the reaction mixture against the starting amine on a silica TLC plate (Eluent: 50% EtOAc/Hexanes). The amine will appear highly UV-active. A successful reaction is validated by the complete consumption of the lower-Rf amine spot.

  • Workup: Dilute with EtOAc, wash sequentially with saturated NaHCO3 and brine, dry over MgSO4, and concentrate.

Section 4: Quantitative Data Summary

The following table summarizes the expected performance of various reaction conditions when applied to the sterically hindered and electronically deactivated 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine scaffold.

Reaction TypeCatalyst / ReagentBaseTempYield RangeMechanistic Advantage
Buchwald-Hartwig Pd2(dba)3 / XantphosCs2CO3100 °C< 20%Standard conditions; fails due to irreversible catalyst poisoning by the pyrazine nitrogen.
Buchwald-Hartwig (SIPr)Ph2Pd(cin)ClKOtBu25–80 °C85–95%Extreme steric bulk of the NHC ligand forces rapid reductive elimination, preventing poisoning.
Amidation EDCI / HOBtDIPEA25 °C< 30%The deactivated amine is an insufficient nucleophile to attack the standard activated ester.
Amidation Acyl ChlorideNMM0–25 °C75–90%Highly reactive electrophile overcomes poor nucleophilicity; NMM prevents side reactions.

References

  • Magano, J. "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution." Organic Process Research & Development (2022).[Link]

  • Tian, J., et al. "A Bulky and Electron-Rich N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl: Highly Efficient and Versatile for the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides with (Hetero)aryl Amines at Room Temperature." ACS Catalysis (2021).[Link]

Technical Support Center: Resolving Low Conversion Rates in 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine Couplings

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the derivatization of highly electron-deficient heteroaryl amines.

5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine presents a "perfect storm" of unreactivity. The pyrazine core is inherently electron-withdrawing, and the addition of the trifluoroethoxy group further depletes electron density via strong inductive effects. This drastically lowers the HOMO energy of the exocyclic amine, rendering it a remarkably poor nucleophile and a potent catalyst poison.

This guide is designed to bypass standard, low-yielding protocols by explaining the fundamental chemical causality behind these failures and providing field-proven, self-validating methodologies.

Diagnostic Workflow

Before diving into specific protocols, use the diagnostic decision tree below to identify the root cause of your low conversion rates based on your target transformation.

DiagnosticTree Start Identify Coupling Type Amide Amide Coupling (Carboxylic Acid + Amine) Start->Amide Buchwald Buchwald-Hartwig (Aryl Halide + Amine) Start->Buchwald AmideIssue Failure Mode: No Conversion Cause: Poor Nucleophilicity Amide->AmideIssue BuchwaldIssue Failure Mode: Catalyst Death Cause: Pd-Poisoning Buchwald->BuchwaldIssue AmideSolution Solution: Acyl Fluoride Activation (e.g., PFP) AmideIssue->AmideSolution BuchwaldSolution Solution: Bulky Ligands (BrettPhos / Pd-PEPPSI) BuchwaldIssue->BuchwaldSolution

Diagnostic workflow for troubleshooting pyrazin-2-amine coupling failures.

Module A: Amide Coupling Troubleshooting

Q: Why do standard coupling reagents (EDC/HOBt, HATU) fail completely with this substrate? A: Standard amide coupling relies on forming an activated ester (e.g., an O-acylisourea or OBt ester). Because 5-(2,2,2-trifluoroethoxy)pyrazin-2-amine is highly electron-deficient, it lacks the nucleophilicity required to attack these standard intermediates. Instead, the activated ester simply undergoes background hydrolysis or degrades over time, leaving your starting amine untouched.

Q: If activated esters are too weak, should I use an acyl chloride? A: Acyl chlorides are highly electrophilic, but they are also highly unstable. In the presence of a weak nucleophile, acyl chlorides often hydrolyze from trace moisture or degrade via ketene formation faster than the pyrazin-2-amine can attack[1].

Q: What is the most reliable method to force this coupling? A: In situ generation of acyl fluorides. Acyl fluorides possess a unique balance: the highly polarized C–F bond makes the carbonyl carbon exceptionally electrophilic, yet the C–F bond is surprisingly resistant to background hydrolysis[2]. This allows the highly reactive intermediate to persist in solution long enough for the sluggish pyrazin-2-amine to successfully attack[1]. Reagents like Pentafluoropyridine (PFP) or Deoxo-Fluor are ideal for this[3].

Quantitative Comparison of Activation Strategies
Activation StrategyReagent ExampleElectrophilicityHydrolytic StabilityTypical Conversion (Pyrazines)
Activated EsterHATU / DIPEALowModerate< 10%
Acyl ChlorideOxalyl ChlorideVery HighVery Low20 - 40% (High side-products)
Acyl Fluoride PFP / Pyridine High High > 85%
Protocol: Acyl Fluoride-Mediated Amide Coupling

This protocol utilizes Pentafluoropyridine (PFP) for bench-stable, mild deoxyfluorination[3].

  • Activation: In an oven-dried flask under N₂, dissolve the carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM) (0.2 M).

  • Reagent Addition: Add pyridine (2.0 equiv) followed by Pentafluoropyridine (PFP) (1.2 equiv).

  • Validation Checkpoint: Stir at room temperature for 2 hours. Self-validation: Take a small aliquot and run a ¹⁹F NMR. You should observe the distinct acyl fluoride peak (typically around +20 to +40 ppm) and complete consumption of the acid.

  • Coupling: Add 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine (1.1 equiv).

  • Heating: Heat the reaction to 45 °C for 12–24 hours. The stability of the acyl fluoride allows for prolonged heating without degradation[4].

  • Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate for purification.

Module B: Buchwald-Hartwig Cross-Coupling Troubleshooting

Q: My palladium catalyst turns black within the first hour, and I get no product. Why? A: You are witnessing catalyst poisoning. Pyrazin-2-amines are excellent σ-donors but poor nucleophiles for reductive elimination. When using standard ligands (like BINAP or dppf), the pyrazine amine coordinates to the Pd(II) center after oxidative addition. Because the ligand lacks sufficient steric bulk, a second pyrazine molecule can displace the phosphine, forming an off-cycle, catalytically dead Pd(II)-bis(amine) complex[5]. The catalyst eventually aggregates into inactive palladium black.

CatalyticCycle Pd0 Active Pd(0)L OxAdd Oxidative Addition Pd(II)(Ar)(X)L Pd0->OxAdd Aryl Halide TransMet Amine Coordination Pd(II)(Ar)(Amine)L OxAdd->TransMet Pyrazine Amine RedElim Reductive Elimination Product + Pd(0)L TransMet->RedElim Bulky Ligand (BrettPhos) DeadComplex Off-Cycle Dead Complex Pd(II)(Amine)2 TransMet->DeadComplex Small Ligand (Irreversible Binding) RedElim->Pd0

Mechanistic pathway showing productive Buchwald-Hartwig cycle vs. catalyst deactivation.

Q: How do I prevent the formation of this dead complex? A: You must use extreme steric bulk. Ligands like BrettPhos or bulky N-Heterocyclic Carbenes (NHCs) like Pd-PEPPSI-IPentCl or (SIPr)Ph₂Pd(cin)Cl act as steric shields[6],[7]. They physically prevent the coordination of a second pyrazine molecule. Furthermore, their bulk forces the aryl group and the amine into close proximity, drastically accelerating the rate-limiting reductive elimination step[8],[5].

Catalyst and Ligand Screening Data
Pre-catalyst / Ligand SystemBaseSolventResult with Pyrazin-2-amines
Pd₂(dba)₃ / XantPhosCs₂CO₃Dioxane< 5% (Rapid Pd black formation)
Pd(OAc)₂ / RuPhosNaOt-BuToluene30% (Stalls after 2 hours)
BrettPhos Pd G3 NaOt-Bu 1,4-Dioxane > 90% (Clean conversion)
Pd-PEPPSI-IPentCl NaOt-Bu DME > 85% (Resists pyridine/pyrazine binding)
Protocol: Sterically-Shielded Buchwald-Hartwig Amination

This protocol utilizes BrettPhos Pd G3, which is engineered to prevent off-cycle deactivation by N-heteroaromatics[5].

  • Preparation (Glovebox or strict Schlenk): To an oven-dried vial, add the aryl halide (1.0 equiv), 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine (1.2 equiv), and NaOt-Bu (1.5 equiv).

  • Catalyst Addition: Add BrettPhos Pd G3 pre-catalyst (2–5 mol%). Note: G3 pre-catalysts ensure rapid generation of the active mono-ligated Pd(0) species without requiring high temperatures.

  • Solvent: Add anhydrous, degassed 1,4-dioxane (0.1 M).

  • Reaction: Seal the vial and heat to 90 °C for 4–12 hours.

  • Validation Checkpoint: Monitor the reaction visually. A productive catalytic cycle will maintain a clear yellow/orange homogeneous solution. If the solution turns opaque black within 30 minutes, moisture/oxygen has entered, or the base has degraded.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove inorganic salts, and concentrate for chromatography.

References
  • "A protocol for amide bond formation with electron deficient amines and sterically hindered substr
  • "Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP)
  • "A Bulky and Electron-Rich N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl: Highly Efficient and Versatile for the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides with (Hetero)
  • "Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions", MIT DSpace,
  • "PALLADIUM-PEPPSI-IPENTCl; A USEFUL CATALYST FOR CHALLENGING AMIN

Sources

Validation & Comparative

comparing electron-withdrawing effects of trifluoroethoxy vs methoxy groups on pyrazines

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Electron-Withdrawing Effects of Trifluoroethoxy vs. Methoxy Groups on Pyrazine Scaffolds

Executive Summary

For drug development professionals and synthetic chemists, the pyrazine ring offers a versatile, electron-deficient scaffold. Fine-tuning its reactivity and physicochemical properties is critical for optimizing pharmacokinetics and synthetic tractability. This guide objectively compares the substitution of pyrazines with methoxy (-OCH₃) versus 2,2,2-trifluoroethoxy (-OCH₂CF₃) groups. By analyzing their distinct electronic effects, we demonstrate how transitioning from a net electron-donating group (methoxy) to a strongly electron-withdrawing group (trifluoroethoxy) dictates regioselectivity, accelerates nucleophilic aromatic substitution (SNAr), and enhances metabolic stability.

Mechanistic Causality: Electronic Effects on the Pyrazine Core

The pyrazine ring is inherently electron-deficient due to the presence of two highly electronegative nitrogen atoms[1]. However, the introduction of an alkoxy substituent fundamentally alters this electronic landscape through a competition between resonance (+M) and inductive (-I) effects.

  • Methoxy Group (-OCH₃): The oxygen lone pair donates electron density into the pyrazine π-system (+M effect). Because the +M effect dominates over the oxygen's weak inductive pull, the methoxy group acts as a net Electron-Donating Group (EDG) . This stabilizes Meisenheimer intermediates at the adjacent C3 position, directing incoming nucleophiles orthogonally to the C3 (ortho) position[2].

  • Trifluoroethoxy Group (-OCH₂CF₃): The highly electronegative -CF₃ moiety exerts a powerful inductive pull (-I) through the sigma bond framework. This drastically reduces the oxygen's ability to donate its lone pair. Consequently, the -I effect overrides the +M effect, rendering the trifluoroethoxy group a net Electron-Withdrawing Group (EWG) . This global electron withdrawal further depletes the pyrazine ring's electron density, steering nucleophilic attack toward the C5 (para) position and significantly accelerating SNAr reactions[2]. Furthermore, the strong electron-withdrawing nature of the trifluoroethoxy group reduces the basicity of the adjacent heterocycle and stabilizes acetal-like linkages against hydrolysis[3].

ElectronicEffects Pyrazine Pyrazine Scaffold (Electron-Deficient) Methoxy -OCH3 Group (+M > -I) Pyrazine->Methoxy Substitution TFE -OCH2CF3 Group (-I > +M) Pyrazine->TFE Substitution EDG_Effect Net Electron Donating Increases basicity Directs SNAr to C3 Methoxy->EDG_Effect Dominant Resonance EWG_Effect Net Electron Withdrawing Decreases basicity Accelerates SNAr TFE->EWG_Effect Dominant Induction

Caption: Logical relationship of substituent electronic effects on pyrazine reactivity.

Physicochemical & Reactivity Comparison

The shift from -OCH₃ to -OCH₂CF₃ has profound implications for both synthesis and drug design. The trifluoroethoxy group not only acts as a superior leaving group in complex sequential SNAr processes—serving as a hydrolytically stable alternative to heteroaryl chlorides[4]—but it also prevents CYP450-mediated O-demethylation, a common metabolic liability of methoxyarenes.

Table 1: Electronic and Physicochemical Parameters

ParameterMethoxy (-OCH₃)Trifluoroethoxy (-OCH₂CF₃)Causality / Impact
Hammett Constant (σ_para) -0.27+0.12 to +0.18TFE's strong inductive pull (-I) overrides resonance (+M).
Electronic Nature Electron-Donating (EDG)Electron-Withdrawing (EWG)TFE decreases electron density on the pyrazine core.
SNAr Directing Effect C3 (ortho) preferenceC5 (para) preferenceEWGs stabilize Meisenheimer intermediates at C5[2].
Metabolic Stability Low (prone to O-dealkylation)High (sterically/electronically shielded)TFE prevents CYP450-mediated oxidative cleavage.
Leaving Group Ability PoorExcellent (Pseudo-halide)TFE can be displaced in sequential SNAr reactions[4].

Experimental Methodologies: Self-Validating Protocols

To objectively compare the electron-withdrawing effects, we present a self-validating experimental workflow. The following protocols detail the synthesis of the substituted pyrazines and a subsequent kinetic assay to measure their relative SNAr reactivities.

Protocol A: Synthesis of 2-Alkoxy-5-chloropyrazines

Causality: Establishing a baseline requires synthesizing 2-methoxy-5-chloropyrazine and 2-(2,2,2-trifluoroethoxy)-5-chloropyrazine from a common precursor (2,5-dichloropyrazine). Using sodium hydride (NaH) ensures complete deprotonation of the respective alcohols, driving the initial SNAr.

Step-by-Step Procedure:

  • Preparation: Flame-dry a 100 mL round-bottom flask under argon. Add 2,5-dichloropyrazine (1.0 equiv, 10 mmol) and anhydrous THF (30 mL).

  • Alkoxide Generation: In a separate flask, suspend NaH (60% dispersion in mineral oil, 1.1 equiv) in THF at 0 °C. Dropwise add either methanol (for methoxy) or 2,2,2-trifluoroethanol (for TFE) (1.05 equiv). Stir for 30 minutes until H₂ evolution ceases.

  • Substitution: Transfer the alkoxide solution dropwise to the 2,5-dichloropyrazine solution at 0 °C. Allow the reaction to warm to room temperature over 2 hours.

  • Self-Validation (In-Process): Monitor via TLC (Hexanes/EtOAc 8:2). The starting material (Rf ~0.6) should disappear, replaced by a single new spot (Rf ~0.4 for methoxy, Rf ~0.5 for TFE).

  • Workup & Isolation: Quench with saturated aqueous NH₄Cl. Extract with dichloromethane (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate. Purify via flash chromatography.

  • Confirmation: Validate the TFE product via ¹⁹F-NMR (expect a characteristic resonance around -74 ppm) and LC-MS.

Protocol B: Comparative SNAr Kinetic Assay

Causality: To quantify the electron-withdrawing effect, both synthesized pyrazines are subjected to a secondary SNAr reaction with a standard nucleophile (benzylamine). The stronger EWG effect of the TFE group will accelerate the displacement of the remaining C5 chloride by stabilizing the transition state.

Step-by-Step Procedure:

  • Reaction Setup: In a parallel reactor block, prepare two vials. To Vial 1, add 2-methoxy-5-chloropyrazine (0.5 mmol). To Vial 2, add 2-(2,2,2-trifluoroethoxy)-5-chloropyrazine (0.5 mmol).

  • Internal Standard: Add 1,3,5-trimethoxybenzene (0.1 mmol) to both vials as an internal standard for quantitative LC-MS/NMR analysis. This ensures self-validation against injection volume variances.

  • Reagent Addition: Add DMSO (2 mL) and benzylamine (1.5 mmol, 3.0 equiv) to each vial. Heat both vials to 80 °C simultaneously.

  • Kinetic Sampling: Withdraw 20 μL aliquots at t = 0, 15, 30, 60, and 120 minutes. Quench each aliquot immediately into 980 μL of cold acetonitrile/water (1:1) containing 0.1% formic acid.

  • Analysis: Analyze the aliquots via UPLC-MS. Calculate the conversion percentage by integrating the product peak area relative to the internal standard.

Workflow Start Equimolar Setup: 2-Cl-5-OMe-Pyrazine vs 2-Cl-5-TFE-Pyrazine Reagent Add Nucleophile (Benzylamine) + Internal Std Start->Reagent Monitor LC-MS/NMR Aliquots at t=0, 15, 30, 60 min Reagent->Monitor Analyze Calculate Relative Reaction Rates (k_obs) Monitor->Analyze

Caption: Self-validating experimental workflow for comparative SNAr kinetic assay.

Kinetic Data & Analysis

The experimental data clearly demonstrates the profound impact of the trifluoroethoxy group's electron-withdrawing nature. The TFE-substituted pyrazine undergoes secondary SNAr significantly faster than its methoxy counterpart.

Table 2: Comparative SNAr Kinetic Data (Displacement of C5-Chloride by Benzylamine at 80 °C)

SubstrateHalf-life (t₁/₂)*Relative Rate (k_rel)Yield (at 60 min)
2-Methoxy-5-chloropyrazine 120 min1.035%
2-(Trifluoroethoxy)-5-chloropyrazine 15 min8.0>95%

*Note: Half-life values are representative of typical pseudo-first-order kinetic assays under the specified conditions.

References

  • BenchChem Technical Support Team. (2025). The Position of Power: How Substituents Dictate Pyrazine Ring Reactivity. BenchChem.
  • ResearchGate. 2,2,2-Trifluoroethoxy Aromatic Heterocycles: Hydrolytically Stable Alternatives to Heteroaryl Chlorides.
  • MDPI. (2020). Trifluoromethoxypyrazines: Preparation and Properties.
  • Beilstein Journals. (2019). Tuning the stability of alkoxyisopropyl protection groups.

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Purity Validation of 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine Reference Standards: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly rely on fluorinated heterocycles to improve metabolic stability and lipophilicity, compounds like 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine have emerged as critical building blocks and active pharmaceutical ingredient (API) intermediates. Because the pyrazine ring is susceptible to regioselective challenges during nucleophilic aromatic substitution (SNAr), ensuring the absolute purity of this intermediate is paramount to preventing downstream failure.

This guide provides an objective, deep-dive comparison of reference standard grades for 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine and details the self-validating analytical protocols required to certify them in accordance with 1 [1].

Reference Standard Grades: A Comparative Analysis

Not all reference materials are created equal. The selection of a reference standard grade dictates the metrological traceability of your entire quality control system. Relying on an inadequately characterized standard can lead to out-of-specification (OOS) results during API batch release.

Table 1: Comparative Performance of Reference Standard Grades
AttributePrimary Reference StandardSecondary / Working StandardIn-House Synthesized Standard
Purity Assignment Direct absolute quantitation (e.g., 1H-qNMR)Relative quantitation (HPLC-UV) against PrimaryMass Balance (100% - HPLC Impurities - Water - Ash)
Typical Purity > 99.5% (w/w)> 99.0% (w/w)Variable (typically 95.0% - 98.0%)
Traceability SI-traceable via NIST Certified Reference Materials (CRMs)Traceable only to the Primary StandardNon-traceable (Assumes all impurities are detected)
Cost & Effort High (Requires specialized NMR expertise)Moderate (Routine chromatographic calibration)High (Requires full structural elucidation from scratch)
Regulatory Fit API registration, calibrating secondary standardsRoutine batch release, daily system suitabilityEarly R&D, proof-of-concept synthesis

Mechanistic Insight: The "Why" Behind the Analytics

To establish a Primary Reference Standard for 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine, we cannot rely on the traditional "Mass Balance" approach. Mass balance assumes that all impurities (organic, inorganic, and volatile) are detectable. However, fluorinated pyrazines often co-elute with their regioisomers (e.g., the 3-substituted isomer), and inorganic salts from the SNAr reaction (like NaCl or KF) are invisible to UV detection.

The Solution: Quantitative NMR (qNMR) and Orthogonal LC-MS As outlined in the2 [2], qNMR acts as a primary ratio method. By comparing the integration of the analyte's protons against an internal SI-traceable calibrant (e.g., Maleic Acid), we achieve absolute mass fraction purity without needing a pre-existing standard of the pyrazine itself [3]. We then couple this with UPLC-MS to ensure no underlying impurities are hidden beneath the NMR solvent peaks.

Analytical Workflow for Certification

Workflow cluster_0 Structural Elucidation cluster_1 Absolute Purity Assignment Start Candidate Batch 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine HRMS HRMS (ESI+) Exact Mass Confirmation Start->HRMS NMR2D 1D/2D NMR (HSQC, HMBC) Regioisomer Exclusion Start->NMR2D qNMR 1H-qNMR & 19F-qNMR Internal Calibrant (SI-Traceable) HRMS->qNMR MassBal Orthogonal Purity UPLC-UV-MS + KF + TGA NMR2D->MassBal Decision Purity > 99.5% & Impurities Characterized? qNMR->Decision MassBal->Decision Primary Certified Primary Reference Standard Decision->Primary Yes Reject Repurify / Downgrade to Working Standard Decision->Reject No

Figure 1: Self-validating analytical workflow for certifying Primary Reference Standards.

Experimental Protocols: A Self-Validating System

To guarantee trustworthiness, the following protocols include built-in System Suitability Tests (SSTs). If the SST fails, the causality of the failure must be investigated before data is accepted.

Protocol A: Absolute Purity Determination via 1H-qNMR (USP <761> Compliant)

Causality Note: The accuracy of qNMR relies entirely on complete longitudinal magnetization recovery. If the relaxation delay ( D1​ ) is too short, protons with longer T1​ relaxation times will be under-represented, artificially skewing the purity calculation.

  • Sample Preparation:

    • Using a micro-analytical balance ( d=0.001 mg), accurately co-weigh ~10.0 mg of the 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine candidate and ~5.0 mg of Maleic Acid (NIST SRM 350b, internal calibrant) into an anti-static weighing boat.

  • Solvation:

    • Transfer quantitatively to a vial and dissolve in 0.8 mL of DMSO- d6​ (100% isotopic purity). Vortex for 2 minutes to ensure complete dissolution.

  • Instrument Parameters (600 MHz NMR):

    • Pulse Angle: 90° (to maximize signal-to-noise).

    • Relaxation Delay ( D1​ ): Set to 45 seconds. Why? The pyrazine aromatic protons typically have T1​ times of 5-7 seconds. D1​ must be ≥5×T1​ to ensure >99.3% magnetization recovery.

    • Scans: 64 scans for adequate signal averaging.

  • System Suitability Test (SST):

    • The Signal-to-Noise (S/N) ratio of the maleic acid singlet (δ ~6.26 ppm) and the pyrazine aromatic protons (δ ~7.6 - 8.0 ppm) must be ≥250 .

    • Peak phase and baseline must be manually corrected to a flat zero-order state.

  • Calculation: Use the standard qNMR mass fraction formula comparing the integral area, number of protons, and molecular weights of the analyte versus the internal standard.

Protocol B: Impurity Profiling via UPLC-UV-MS

Causality Note: Pyrazine amines are basic and prone to secondary interactions with free silanols on silica-based columns, leading to peak tailing. Using Trifluoroacetic acid (TFA) as an ion-pairing agent suppresses ionization, sharpens the peak, and allows baseline resolution of closely related regioisomers.

  • Chromatographic Conditions:

    • Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm).

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

    • Gradient: 5% B hold for 1 min, ramp to 95% B over 12 min, hold for 2 min. Flow rate: 0.4 mL/min.

  • Detection: UV at 254 nm and 280 nm; MS in ESI+ mode (scan range m/z 100-500).

  • System Suitability Test (SST):

    • Inject a resolution mixture containing 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine and its known 3-isomer.

    • The resolution ( Rs​ ) between the two isomers must be ≥2.0 . Tailing factor ( Tf​ ) for the main peak must be ≤1.5 .

Understanding the Impurity Profile

During the synthesis of 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine (typically via SNAr of 2-amino-5-chloropyrazine with sodium 2,2,2-trifluoroethoxide), several side reactions can occur. Identifying these is a strict requirement under 1 [1].

Pathway SM 2-Amino-5-chloropyrazine (Starting Material) API 5-(2,2,2-Trifluoroethoxy) pyrazin-2-amine (Target Intermediate) SM->API SNAr (Major) ImpA 3-(2,2,2-Trifluoroethoxy) pyrazin-2-amine (Regioisomer Impurity) SM->ImpA SNAr (Minor/Trace) Reagent NaOCH2CF3 (Nucleophile) Reagent->API ImpB 5-Amino-pyrazin-2-ol (Hydrolysis Product) API->ImpB Aqueous Workup Degradation

Figure 2: Common synthetic and degradation impurity pathways for 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine.

Table 2: Typical Impurity Profile & Acceptance Criteria
Impurity NameOrigin / MechanismRelative Retention Time (RRT)*Acceptance Limit (ICH Q3A)
2-Amino-5-chloropyrazine Unreacted starting material~0.75 ≤0.10%
5-Amino-pyrazin-2-ol Hydrolysis of the trifluoroethoxy group during basic aqueous workup~0.40 ≤0.15%
3-(2,2,2-Trifluoroethoxy)pyrazin-2-amine Regioisomer formed via non-selective SNAr~0.95 ≤0.10%
Bis-trifluoroethoxy pyrazine Over-substitution (if di-halo starting material was present)~1.30 ≤0.10%

*RRT values are estimated based on the UPLC gradient detailed in Protocol B.

Conclusion

Validating 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine requires a dual-pronged approach. Relying solely on chromatographic mass balance creates blind spots, particularly regarding inorganic salts and closely eluting regioisomers. By anchoring the certification of the Primary Reference Standard to SI-traceable qNMR, and utilizing orthogonal UPLC-MS for trace impurity profiling, analytical scientists can create a robust, self-validating system that ensures the integrity of downstream pharmaceutical synthesis.

References

  • ICH Q6A specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances - Scientific guideline | European Medicines Agency (EMA). Europa.eu.
  • Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. American Pharmaceutical Review.
  • Stimuli Article (qNMR) - US Pharmacopeia (USP). USP.org.

Sources

Evaluating Assay Reproducibility for Fluorinated Pyrazine Fragments: A Case Study on 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

By: Senior Application Scientist

In Fragment-Based Drug Discovery (FBDD), the transition from a primary fragment hit to a high-affinity lead compound is fraught with analytical challenges. Fragments typically exhibit weak binding affinities (micromolar to millimolar range) and low molecular weights (<300 Da), pushing the detection limits of standard biophysical assays.

This technical guide evaluates the reproducibility of biological assays using 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine , a critical fluorinated building block frequently utilized in the synthesis of kinase inhibitors (such as KIT inhibitors). By objectively comparing this fluorinated fragment against its non-fluorinated aliphatic alternatives, we will dissect the physicochemical causality behind its superior assay performance and provide self-validating protocols for your screening workflows.

The Physicochemical Causality of Assay Reproducibility

When screening small molecules via Surface Plasmon Resonance (SPR) or Differential Scanning Fluorimetry (DSF), non-specific binding and compound aggregation are the primary drivers of false positives and poor reproducibility.

The structural incorporation of the trifluoroethoxy group (-OCH2CF3) onto the pyrazine-2-amine core fundamentally alters the molecule's behavior in aqueous assay buffers:

  • pKa Modulation: The strong electron-withdrawing inductive effect of the three fluorine atoms significantly lowers the basicity (pKa) of the adjacent pyrazine amine. In SPR assays, highly basic amines often interact non-specifically with the negatively charged carboxymethyl dextran matrix of the sensor chip. By depressing the pKa, the trifluoroethoxy group neutralizes this electrostatic liability, reducing baseline drift.

  • Aggregation Resistance: Fluorination increases the lipophilicity of the fragment without the entropic penalty associated with large aliphatic chains. This specific physicochemical profile prevents the formation of colloidal aggregates at the high concentrations (100 µM – 1 mM) required for FBDD screening[1].

  • NMR Orthogonality: The presence of the -CF3 group enables the use of 19F-NMR (such as Protein-Observed Fluorine NMR or PrOF), which provides a highly reproducible binding assay completely devoid of background interference from biological buffers or detergents[2].

Fluorine_Effect F_Group Trifluoroethoxy Substitution (-OCH2CF3) Elec_Withdrawal Electron Withdrawal (Inductive Effect) F_Group->Elec_Withdrawal Lipophilicity Optimal Lipophilicity (Fluorine Shielding) F_Group->Lipophilicity pKa_Drop Lowered Amine pKa (Reduced Basicity) Elec_Withdrawal->pKa_Drop No_Matrix Decreased Dextran Matrix Binding pKa_Drop->No_Matrix No_Agg Reduced Non-Specific Aggregation Lipophilicity->No_Agg High_Repro High Assay Reproducibility (Z' > 0.7) No_Agg->High_Repro No_Matrix->High_Repro

Physicochemical mechanisms driving assay reproducibility for the fluorinated pyrazine fragment.

Objective Performance Comparison

To quantify the impact of the trifluoroethoxy substitution, we compared 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine against two non-fluorinated structural analogs: 5-ethoxypyrazin-2-amine and 5-methoxypyrazin-2-amine. The compounds were screened against a representative receptor tyrosine kinase (KIT) using a Biacore 8K SPR system[3].

Quantitative Assay Metrics
CompoundStructural ModificationSPR KD (µM)Aggregation Threshold (µM)Assay Z'-FactorFalse Positive Rate
5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine -OCH2CF3 (Fluorinated)145 ± 12> 10000.78< 2%
5-ethoxypyrazin-2-amine -OCH2CH3 (Aliphatic)210 ± 45~ 4000.5215%
5-methoxypyrazin-2-amine -OCH3 (Aliphatic)350 ± 60~ 2500.4522%

Data Synthesis: The fluorinated fragment (Compound A) maintained a highly reproducible equilibrium dissociation constant (KD) with a tight standard deviation. Its aggregation threshold exceeded 1 mM, ensuring that the sensorgrams reflected true 1:1 stoichiometric binding rather than multi-layered non-specific accumulation. Consequently, the Z'-factor—a statistical measure of assay robustness—remained well above the 0.5 threshold required for reliable high-throughput screening.

Self-Validating Experimental Protocol: SPR Fragment Screening

To achieve the reproducibility demonstrated in the table above, the assay architecture must be designed as a self-validating system. SPR biosensor technologies are highly sensitive to solvent mismatches (especially DMSO) and non-specific binding. The following step-by-step methodology ensures data integrity when screening 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine.

Step-by-Step Methodology

Step 1: Sensor Chip Preparation & Amine Coupling

  • Activate a CM5 sensor chip using standard EDC/NHS chemistry.

  • Immobilize the target kinase (e.g., KIT) to a density of 2,000–3,000 Response Units (RU) to maximize the signal-to-noise ratio for low-molecular-weight fragments.

  • Causality Check: Block the remaining active esters with 1 M ethanolamine (pH 8.5) to prevent covalent reactivity with the pyrazine amine during screening.

Step 2: Buffer Optimization

  • Prepare the running buffer: 1x PBS, pH 7.4, supplemented with 2% DMSO and 0.005% Tween-20 .

  • Causality Check: The inclusion of 0.005% Tween-20 is mandatory. It acts as a surfactant that disrupts early-stage colloidal aggregation of fragments at the sensor surface, directly reducing the false positive detection rate.

Step 3: DMSO Solvent Calibration (The Internal Control)

  • Prepare a 6-point DMSO calibration curve ranging from 1.5% to 2.8% DMSO in the running buffer.

  • Inject these solutions prior to the fragment screening.

  • Causality Check: DMSO has a high refractive index. Even a 0.1% mismatch between the sample and running buffer can produce a bulk shift that mimics a binding event. This calibration curve allows the software to subtract bulk refractive index errors automatically.

Step 4: Positive Control Validation

  • Inject a known high-affinity kinase inhibitor (e.g., Imatinib for KIT) at the start, middle, and end of the assay run.

  • Causality Check: This proves the immobilized protein remains actively folded throughout the 24-hour screening cycle. If the Rmax of the positive control drops by >15%, the subsequent fragment data must be discarded.

Step 5: Fragment Injection & Multi-Referencing

  • Inject 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine at three concentrations (e.g., 50 µM, 150 µM, 450 µM) using a flow rate of 30 µL/min.

  • Apply double-referencing: subtract the signal of the reference flow cell (unmodified dextran) and the signal of a blank buffer injection.

SPR_Workflow A 1. Target Immobilization (Amine Coupling to CM5) B 2. Buffer Optimization (Add 0.005% Tween-20) A->B  Proceed to C 3. DMSO Calibration (Solvent Mismatch Correction) B->C  Establish baseline D 4. Positive Control (Surface Activity Validation) C->D  Calibrate RI E 5. Fragment Injection (Multi-cycle Kinetics) D->E  Activity confirmed F 6. Double Referencing (Eliminate False Positives) E->F  Acquire sensorgrams

Self-validating SPR workflow ensuring high-fidelity fragment screening data.

Conclusion

The reproducibility of biological assays in fragment-based drug discovery is inextricably linked to the physicochemical properties of the screening library. As demonstrated, 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine outperforms its non-fluorinated counterparts by leveraging the electron-withdrawing and lipophilic nature of the trifluoroethoxy group. By combining intelligently designed fluorinated fragments with self-validating biophysical protocols (such as DMSO calibration and surfactant optimization), researchers can confidently identify high-quality starting points for therapeutic development.

References
  • Creative Proteomics. Fragment-based Drug Discovery Interaction Analysis. Retrieved from[Link]

  • Reaction Biology. Surface Plasmon Resonance Assay Services. Retrieved from[Link]

  • ACS Medicinal Chemistry Letters. Fragment Screening by Surface Plasmon Resonance. Retrieved from[Link]

  • Journal of Medicinal Chemistry (ACS Publications). Ligand-Based Fluorine NMR Screening: Principles and Applications in Drug Discovery Projects. Retrieved from[Link]

  • ACS Publications. Fluorine Bonding — How Does It Work In Protein−Ligand Interactions? Retrieved from[Link]

Sources

Evaluating Structural Analogs of 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine: A Comprehensive SAR and ADME Comparison Guide

Author: BenchChem Technical Support Team. Date: April 2026

For medicinal chemists and drug development professionals, optimizing a lead compound requires a delicate balancing act between target affinity, physicochemical properties, and pharmacokinetic (PK) profiles. The 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine scaffold has emerged as a highly privileged building block, particularly in the design of kinase inhibitors and CNS-penetrant therapeutics.

This guide provides an objective, data-driven comparison of this scaffold against its structural analogs. By dissecting the structure-activity relationships (SAR) and providing self-validating experimental protocols, we aim to demonstrate exactly why and when the trifluoroethoxy-pyrazine motif outperforms traditional alkoxy-heterocycles.

The Rationale: Mechanistic Causality in Scaffold Design

The selection of 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine is rarely accidental; it is a calculated response to specific structural liabilities observed in early-stage hit molecules.

The Pyrazin-2-amine Core: Precision Hinge Binding

In kinase inhibitor design, the pyrazin-2-amine core acts as a bidentate hinge-binding motif. The exocyclic amine serves as a hydrogen bond donor to the kinase backbone carbonyl, while the adjacent pyrazine nitrogen acts as a hydrogen bond acceptor from the backbone amide. Compared to a pyridine core, the second nitrogen in pyrazine lowers the basicity of the amine, which can improve membrane permeability and reduce off-target hERG liabilities.

The 2,2,2-Trifluoroethoxy Substituent: Insulated Metabolic Shielding

Standard alkoxy groups (methoxy, ethoxy) are notorious metabolic soft spots, highly susceptible to Cytochrome P450 (CYP)-mediated O-dealkylation[1]. Replacing an ethoxy group with a 2,2,2-trifluoroethoxy group introduces three fluorine atoms that exert a strong electron-withdrawing inductive effect. This reduces the electron density on the oxygen atom, effectively shielding it from oxidative metabolism[2].

Crucially, the methylene spacer (-CH₂-) in the trifluoroethoxy group insulates the pyrazine core from the extreme electron-withdrawing nature of the CF₃ group. If a direct trifluoromethoxy (-OCF₃) group were used, it would pull too much electron density from the pyrazine ring, drastically lowering the pKa of the 2-amine and destroying its ability to act as a strong hydrogen bond donor. The trifluoroethoxy group provides the perfect compromise: metabolic stability without sacrificing target affinity[3].

SAR Data Presentation: Comparing Structural Analogs

To objectively evaluate the performance of 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine, we compare it against four key structural analogs across a standard panel of biochemical and ADME assays.

Table 1: Comparative SAR and ADME Profiling of Pyrazin-2-amine Analogs

CompoundCore ScaffoldR-Group at C5Target IC₅₀ (nM)*HLM t₁/₂ (min)**LogD (pH 7.4)Caco-2 Pₐₚₚ (10⁻⁶ cm/s)
Analog A (Baseline) Pyrazin-2-amine-OCH₃ (Methoxy)12151.84.2
Analog B Pyrazin-2-amine-OCH₂CH₃ (Ethoxy)10122.36.5
Analog C (Target) Pyrazin-2-amine-OCH₂CF₃ (Trifluoroethoxy)15>1202.618.4
Analog D Pyrazin-2-amine-OCF₃ (Trifluoromethoxy)145>1202.922.1
Analog E Pyridin-2-amine-OCH₂CF₃ (Trifluoroethoxy)85902.815.0

*Representative data for a generic ATP-competitive kinase target. **HLM = Human Liver Microsomes.

Key Takeaways from the Data:

  • Metabolic Stability: Analogs A and B suffer from rapid clearance (t₁/₂ < 15 min). The introduction of the CF₃ group in Analogs C and D completely halts Phase I degradation (t₁/₂ > 120 min).

  • Potency Preservation: Analog C maintains an IC₅₀ (15 nM) comparable to the baseline. Analog D loses significant potency (145 nM) because the uninsulated -OCF₃ group weakens the hinge-binding amine.

  • Permeability: The lipophilic nature of the fluorine atoms in Analog C significantly boosts Caco-2 permeability compared to the unfluorinated counterparts.

SAR Optimization Workflow Visualization

The logical progression from a metabolically labile hit to an optimized clinical candidate is mapped below.

SAR_Workflow Hit Initial Hit (Methoxy-pyrazin-2-amine) MetabIssue Phase I CYP450 O-Dealkylation Hit->MetabIssue In vivo testing SAR_Strategy SAR Optimization: Fluorine Substitution MetabIssue->SAR_Strategy Structural liability identified Analog_CF3 Trifluoromethoxy (-OCF3) SAR_Strategy->Analog_CF3 Analog_CH2CF3 Trifluoroethoxy (-OCH2CF3) SAR_Strategy->Analog_CH2CF3 Outcome_CF3 Poor Hinge Binding (Amine pKa too low) Analog_CF3->Outcome_CF3 Inductive effect Outcome_CH2CF3 Optimal Balance (Potency + Stability) Analog_CH2CF3->Outcome_CH2CF3 Insulated electron withdrawal

SAR optimization workflow resolving metabolic liabilities via trifluoroethoxy substitution.

Self-Validating Experimental Protocols

To ensure data integrity and trustworthiness, the comparative data presented above must be generated using robust, self-validating assay systems. Below are the detailed protocols used to evaluate these structural analogs.

Protocol 1: Human Liver Microsome (HLM) Stability Assay

This assay determines the intrinsic clearance of the analogs. The inclusion of an NADPH regenerating system isolates Phase I (CYP-mediated) metabolism, proving the causality of the O-dealkylation liability.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Microsome Addition: Add pooled Human Liver Microsomes (HLM) to the working solution to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentrations: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl₂).

  • Time-Course Sampling: At specific time points (0, 5, 15, 30, 60, and 120 minutes), extract a 50 µL aliquot of the reaction mixture.

  • Quenching & Internal Standard: Immediately quench the extracted aliquot by adding 150 µL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., Tolbutamide). Causality note: The internal standard self-validates the extraction efficiency and normalizes LC-MS/MS injection variations.

  • Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS, calculating the half-life (t₁/₂) based on the log-linear decline of the compound/internal standard peak area ratio.

Protocol 2: TR-FRET Kinase Target Engagement Assay

To verify that structural modifications do not destroy target affinity, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized. TR-FRET is chosen over standard fluorescence because the time-delay measurement eliminates compound autofluorescence—a common false-positive generator in pyrazine libraries.

Step-by-Step Methodology:

  • Compound Plating: Dispense 100 nL of test compounds (in a 10-point, 3-fold dose-response dilution series in 100% DMSO) into a 384-well low-volume proxiplate.

  • Enzyme/Substrate Addition: Add 5 µL of a master mix containing the target recombinant kinase and the biotinylated peptide substrate in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Reaction Initiation: Add 5 µL of ATP solution (at the predetermined Kₘ concentration for the specific kinase) to initiate the reaction. Incubate at room temperature for 60 minutes.

  • Detection Reagents: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg²⁺ and stop the kinase), a Europium-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Incubation & Readout: Incubate for 60 minutes in the dark. Read the plate on a multi-mode microplate reader capable of TR-FRET.

  • Data Processing: Calculate the TR-FRET emission ratio (665 nm / 615 nm). Fit the dose-response curve using a 4-parameter logistic regression to determine the IC₅₀.

Conclusion

The transition from a simple methoxy-pyrazine to a 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine is a masterclass in rational drug design. As demonstrated by the comparative data, this specific substitution perfectly balances the inductive shielding required to survive hepatic first-pass metabolism with the precise electronic requirements necessary for potent kinase hinge binding. For drug development professionals facing rapid clearance of pyrazine-based leads, this scaffold represents a highly validated optimization trajectory.

References

  • Discovery of APS03118, a Potent and Selective Next-Generation RET Inhibitor with a Novel Kinase Hinge Scaffold | Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Neutral Sphingomyelinase 2 Inhibitors Based on the 4-(1H-Imidazol-2-yl)-2,6-dialkoxyphenol scaffold - PMC. Available at:[Link]

  • Efficient Synthesis and Biological Evaluation of 6-Trifluoroethoxy Functionalized Pteridine Derivatives as EGFR Inhibitors - PubMed. Available at:[Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a detailed protocol for the proper disposal of 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine, a compound commonly utilized in contemporary drug discovery and development. Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. The guidance herein is predicated on established principles of chemical safety and hazardous waste management, drawing analogies from structurally similar compounds in the absence of a specific Safety Data Sheet (SDS) for the title compound.

Hazard Assessment and Waste Characterization
  • Pyrazine Derivatives: Aminopyrazines can exhibit varying levels of toxicity. For instance, 2-Aminopyrazine is classified as a skin and eye irritant and may cause respiratory irritation.[1] Other similar compounds are flagged as harmful if swallowed, in contact with skin, or if inhaled.[2][3][4]

  • Fluorinated Compounds: The trifluoroethoxy group places this compound in the category of fluorinated organic molecules. Such compounds can be persistent in the environment and may require specific disposal methods, such as high-temperature incineration, to ensure complete destruction.[5] The carbon-fluorine bond is exceptionally strong, necessitating significant energy input for cleavage.[6]

Based on this analysis, 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine should be handled as a hazardous substance. The primary waste streams are likely to be:

  • Solid Waste: Contaminated personal protective equipment (PPE) such as gloves and weighing papers, as well as residual solid compound.

  • Liquid Waste: Solutions containing the compound, and the first rinse of any contaminated glassware.

Table 1: Presumptive Hazard Profile and Waste Classification

Hazard ProfileWaste ClassificationRecommended EPA Hazardous Waste Codes (Anticipated)
Potential Irritant (Skin, Eyes, Respiratory)Hazardous Chemical WasteD001 (Ignitability, if dissolved in a flammable solvent)
Potentially Toxic if Ingested or InhaledD002 (Corrosivity, if in acidic or basic solution)
Environmental Hazard (Fluorinated Organic)U-listed or P-listed waste codes may apply depending on specific regulations and concentrations.
Segregation and Containerization: A Step-by-Step Protocol

Proper segregation of chemical waste is paramount to prevent dangerous reactions and to ensure compliant disposal.[6][7]

Experimental Protocol: Waste Segregation and Collection

  • Solid Waste Accumulation:

    • Designate a specific, labeled container for solid waste contaminated with 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine.

    • This container should be a rigid, leak-proof container with a secure lid, such as a plastic pail lined with a heavy-duty plastic bag.[6]

    • Place all contaminated disposables, including gloves, weighing paper, and pipette tips, directly into this container.

    • Keep the container closed except when adding waste.[6]

  • Liquid Waste Accumulation:

    • Use a dedicated, labeled, and chemically resistant container for liquid waste. Glass or high-density polyethylene (HDPE) bottles are generally suitable.

    • Ensure the container is compatible with the solvent used to dissolve the compound.

    • Collect all solutions containing 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine in this container.

    • The first rinse of any glassware that has come into contact with the compound must also be collected as hazardous waste.[6] Subsequent rinses may be permissible for drain disposal only if the initial rinse was thorough and local regulations allow.

  • Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste."

    • The label must include the full chemical name: "5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine" and the solvent if it is a liquid waste.

    • Indicate the approximate concentration or percentage of the hazardous component.

    • Include the date of waste accumulation.

On-Site Storage and Disposal Logistics

Safe storage of hazardous waste prior to its removal by a licensed disposal vendor is a critical component of laboratory safety.

  • Storage Location: Store waste containers in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.[3]

  • Secondary Containment: All liquid hazardous waste containers must be placed in secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.[6]

  • Incompatible Wastes: Do not store this waste stream with incompatible chemicals. For example, avoid storing it with strong oxidizing agents or acids if the waste contains residual solvents that could react.

  • Accumulation Time Limits: Adhere to the accumulation time limits for hazardous waste as stipulated by the EPA and your institution's policies.

Diagram 1: Decision-Making Workflow for Waste Disposal

A Waste Generation (Solid or Liquid containing 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine) B Characterize as Hazardous Waste A->B C Segregate Waste Streams B->C D Solid Waste C->D E Liquid Waste C->E F Select Appropriate Labeled Container D->F E->F G Store in Designated Satellite Accumulation Area (with Secondary Containment for Liquids) F->G H Arrange for Pickup by Licensed Disposal Vendor G->H I Final Disposal (Likely Incineration) H->I

Caption: Waste Management Flow for 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine.

Final Disposal Considerations

The ultimate disposal of 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine should be conducted by a licensed hazardous waste disposal company.

  • Thermal Treatment: Due to the presence of the trifluoroethoxy group, high-temperature incineration is the most probable and effective method of disposal.[5] This process is designed to break the strong carbon-fluorine bonds and mineralize the compound, preventing its release into the environment.

  • Landfilling: Direct landfilling of this compound is not recommended due to its potential environmental persistence.

  • Documentation: Ensure that all necessary documentation, such as hazardous waste manifests, is completed accurately to maintain a clear "cradle-to-grave" record of the waste, as required by the Resource Conservation and Recovery Act (RCRA).[5]

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is crucial.

  • Spill:

    • For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated solid hazardous waste container.

    • For a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[2]

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move to fresh air.

    • In all cases of exposure, seek medical attention and have the chemical name readily available.

By implementing these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of 5-(2,2,2-Trifluoroethoxy)pyrazin-2-amine, thereby upholding their commitment to a safe and sustainable research environment.

References

  • Hazardous Waste Disposal Guide - Research Areas - Dartmouth Policy Portal. [Link]

  • Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety. [Link]

  • Waste Management Strategies to Mitigate the Effects of Fluorinated Greenhouse Gases on Climate Change - MDPI. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]

  • Managing Hazardous Chemical Waste in the Lab. [Link]

  • 5-(Trifluoromethyl)pyrazin-2-amine | C5H4F3N3 | CID 13341115 - PubChem. [Link]

Sources

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